c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Description
Properties
Molecular Formula |
C45H57N11O9 |
|---|---|
Molecular Weight |
896.0 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid |
InChI |
InChI=1S/C45H57N11O9/c1-2-3-12-32-40(61)56-36(23-38(58)59)44(65)54-34(21-25-15-16-26-9-4-5-10-27(26)20-25)42(63)53-33(14-8-19-49-45(47)48)41(62)55-35(22-28-24-50-30-13-7-6-11-29(28)30)43(64)52-31(39(46)60)17-18-37(57)51-32/h4-7,9-11,13,15-16,20,24,31-36,50H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,46,60)(H,51,57)(H,52,64)(H,53,63)(H,54,65)(H,55,62)(H,56,61)(H,58,59)(H4,47,48,49)/t31-,32-,33-,34+,35-,36+/m0/s1 |
InChI Key |
VKDMHINLWUJYEZ-XBWXEZBPSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structure-Activity Relationship of Nle-Asp-D-Nal(2') Cyclic Peptides
A Technical Guide to Melanocortin Receptor Modulation
Executive Summary
The modification of the core melanocortin pharmacophore (His-Phe-Arg-Trp) via macrocyclization and non-canonical amino acid substitution represents a cornerstone in GPCR ligand design. This guide focuses on the specific structure-activity relationship (SAR) of Nle-Asp-D-Nal(2') cyclic peptides , a class best exemplified by SHU-9119 .
The substitution of D-Phenylalanine (D-Phe) with D-2-Naphthylalanine (D-Nal(2')) at position 7 acts as a decisive "molecular switch," converting potent non-selective agonists (e.g., Melanotan-II) into high-affinity antagonists at the central melanocortin receptors (MC3R and MC4R). This guide details the chemical synthesis, SAR logic, and critical pharmacological nuances—including recent corrections to the field regarding MC3R agonism—necessary for rigorous drug development.
Chemical Design & Structural Logic
1.1 The Scaffold
The peptide backbone is typically constrained by a lactam bridge between an Aspartate (position 5) and a Lysine (position 10) residue. This cyclization stabilizes the bioactive
-
Sequence: Ac-Nle-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-NH
[1][2][3][4][5] -
Nle (Norleucine): Replaces Methionine to prevent oxidative degradation (Met-sulfoxide formation) while maintaining hydrophobic integrity.
-
D-Nal(2'): The critical determinant of functional activity.
1.2 The D-Nal(2') "Switch"
While D-Phe (as seen in Melanotan-II) promotes receptor activation (agonism) by stabilizing the active conformational state of transmembrane helices, the bulkier naphthyl group of D-Nal(2') sterically occludes the receptor's activation toggle switch.
-
Steric Bulk: The naphthalene ring is significantly larger than the phenyl ring of D-Phe.
-
Interaction: It occupies the same hydrophobic orthosteric pocket but prevents the inward movement of TM6/TM7 required for G
protein coupling at MC3R and MC4R.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
To ensure high purity and correct cyclization, an orthogonal protection strategy is required. The following protocol utilizes Fmoc chemistry with Allyl/Alloc protection for the lactam bridge residues.
2.1 Reagents & Resin
-
Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).
-
Coupling: HBTU/HOBt or HATU in DIEA/DMF.
-
Orthogonal Protection: Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH.
2.2 Step-by-Step Workflow
Step 1: Linear Assembly Synthesize the linear sequence Ac-Nle-Asp(OAll)-His(Trt)-D-Nal(2')-Arg(Pbf)-Trp(Boc)-Lys(Alloc) on resin using standard Fmoc deprotection (20% piperidine/DMF).
Step 2: Orthogonal Deprotection (Allyl/Alloc Removal) To expose the side chains of Asp and Lys without cleaving the peptide from the resin or removing other protecting groups:
-
Wash resin with DCM (under argon).
-
Add Pd(PPh
) (0.1 eq) and Phenylsilane (10 eq) in dry DCM. -
Shake for 2 hours. Repeat if necessary.
-
Wash extensively with DCM, DMF, and sodium diethyldithiocarbamate (0.02 M in DMF) to remove Palladium traces.
Step 3: On-Resin Cyclization
-
Neutralize resin with DIEA/DMF.
-
Add PyBOP (3 eq) and DIEA (6 eq) in DMF.
-
Shake for 2–4 hours. Monitor reaction completion via Kaiser test (ninhydrin).
Step 4: Cleavage & Purification
-
Treat resin with TFA/TIS/H
O (95:2.5:2.5) for 3 hours. -
Precipitate in cold diethyl ether.
-
Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
2.3 Synthesis Workflow Diagram
Figure 1: Orthogonal protection strategy for the synthesis of lactam-bridged cyclic melanocortin peptides.
Structure-Activity Relationship (SAR) Analysis
3.1 The Agonist-Antagonist Switch
The primary SAR finding for this class is the dramatic shift in functional pharmacology at central receptors.
| Feature | Melanotan-II (MT-II) | SHU-9119 |
| Position 7 Residue | D-Phe | D-Nal(2') |
| MC3R Activity | Potent Agonist | Potent Antagonist |
| MC4R Activity | Potent Agonist | Potent Antagonist |
| MC1R Activity | Agonist | Partial Agonist |
| MC5R Activity | Agonist | Partial Agonist |
| Primary Use | Tanning, Sexual Function | Research Tool (Obesity/Feeding) |
3.2 Quantitative Data Comparison
The following data summarizes the binding affinity (Ki) and functional potency (IC50/EC50) typically observed in HEK293 cells expressing human MCRs.
| Receptor | Peptide | Binding Affinity (Ki, nM) | Functional Activity | Potency (nM) |
| hMC3R | MT-II | 0.25 | Agonist (EC50) | 0.34 |
| SHU-9119 | 0.23 | Antagonist (IC50) | 0.23 | |
| hMC4R | MT-II | 0.67 | Agonist (EC50) | 0.50 |
| SHU-9119 | 0.06 | Antagonist (IC50) | 0.06 | |
| hMC1R | SHU-9119 | 1.2 | Partial Agonist | ~1.0 |
Note: Data represents consensus values from Grieco et al. and Hruby et al.
3.3 Critical Correction: The "MC3R Agonist" Myth
Expert Insight (Trustworthiness): For nearly two decades, certain literature suggested that specific D-Nal(2') analogues could act as MC3R selective agonists. A landmark 2022 study by Gimenez et al. (J. Med. Chem.) revealed this was an artifact caused by misidentified cell lines.
-
Reality: D-Nal(2') at position 7 almost universally confers antagonism at MC3R and MC4R.
-
Implication: Researchers observing "agonism" with D-Nal(2') peptides at MC3/4R must rigorously validate their cell lines using qPCR.
Pharmacology & Signaling Mechanism[1][6]
4.1 Receptor Binding Mode
The cyclic peptide adopts a
-
Arg8: Forms a salt bridge with conserved Asp residues (Asp122/Asp126 in MC4R).
-
D-Nal(2')7: Inserts into a hydrophobic pocket formed by TM3, TM5, and TM6. Its bulk prevents the rotation of TM6 necessary for G-protein activation.
4.2 Signaling Pathway Diagram
Figure 2: Differential signaling outcomes. SHU-9119 binds with high affinity but sterically prevents the Gs-coupling cascade.
Experimental Validation: cAMP Assay Protocol
To confirm the antagonist activity of synthesized D-Nal(2') peptides, a functional cAMP accumulation assay is required.
-
Cell Culture: HEK293 cells stably expressing hMC4R.
-
Agonist Challenge: Prepare a concentration-response curve of a standard agonist (e.g.,
-MSH or MT-II). -
Antagonist Treatment: Pre-incubate cells with the D-Nal(2') peptide (e.g., 10 nM to 1
M) for 20 minutes. -
Stimulation: Add the agonist (at EC80 concentration) and incubate for 30 minutes.
-
Detection: Lyse cells and measure cAMP using a TR-FRET or AlphaScreen kit.
-
Analysis: A rightward shift in the agonist EC50 or a suppression of Emax confirms antagonism.
References
-
Hruby, V. J., et al. (1995). Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7, Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors. Journal of Medicinal Chemistry. Link
-
Grieco, P., et al. (2007). Further structure-activity studies with lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5. Peptides. Link
-
Gimenez, L. E., et al. (2022).[6] Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides.[7][8][9] Journal of Medicinal Chemistry. Link
-
Al-Obeidi, F., et al. (1989). Design, synthesis, and biological activities of potent and selective melanotropin peptide analogues. Journal of Medicinal Chemistry. Link
Sources
- 1. Approaches to the rational design of selective melanocortin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
Engineering Melanocortin Selectivity: A Technical Whitepaper on the Pharmacological Profile of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Executive Summary
The central melanocortin system, primarily governed by the Melanocortin-3 Receptor (MC3R) and Melanocortin-4 Receptor (MC4R), plays a critical role in energy homeostasis, feeding behavior, and metabolic regulation. Differentiating the physiological roles of these two receptors has historically been hindered by their high sequence homology and overlapping ligand recognition profiles.
As a Senior Application Scientist, I approach the pharmacological characterization of melanocortin ligands not merely as a screening exercise, but as an integrated validation of molecular design. The hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a rationally designed molecular probe. By leveraging a rigid macrocyclic backbone and a specific steric "antagonist switch," this peptide serves as a highly potent, competitive antagonist at both MC3R and MC4R, with a distinct selectivity profile driven by electrostatic interactions.
Structural Rationale & Molecular Design
The design of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is rooted in structure-activity relationship (SAR) causality. Every residue and bond serves a specific thermodynamic or steric function:
-
The Global Constraint (Nle-Glu Cyclization): Unlike the lactam bridge found in MT-II (Asp-Lys), this peptide features a head-to-tail amide linkage between the N-terminal Norleucine (Nle) and the C-terminal Glutamic acid (Glu). This global constraint locks the peptide backbone into a rigid
-turn conformation. The causality here is thermodynamic: pre-organizing the peptide into its bioactive conformation significantly reduces the entropic penalty upon receptor binding, driving high-affinity interactions (). -
The D-Nal(2') Antagonist Switch: The substitution of D-Phe with the bulkier 3-(2-naphthyl)-D-alanine (D-Nal(2')) at the central pharmacophore position is the critical determinant of its functional profile. The bulky naphthyl rings create a severe steric clash with Transmembrane Domain 6 (TM6) of the receptor. This clash prevents the outward movement of TM6 required for G
s protein coupling, effectively locking the receptor in an inactive state and converting the ligand from an agonist to a potent antagonist (). -
The Aspartic Acid (Asp) Modulator: Positioning Asp adjacent to Nle introduces a localized negative charge. This charge interacts differentially with the extracellular loops of MC3R (e.g., Ile183) versus MC4R (e.g., Leu197), tuning the binding affinity and providing a slight selectivity bias toward MC3R.
Pharmacological Profile: MC3R vs. MC4R Selectivity
Quantitative pharmacological profiling reveals that c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 acts as a competitive antagonist at both central receptors, but with a higher affinity and functional potency at MC3R.
Table 1: Quantitative Pharmacological Profile
| Receptor Subtype | Binding Affinity ( | Functional Activity | Antagonist Potency ( | Selectivity Ratio (MC4R/MC3R) |
| hMC3R | 3.2 ± 0.8 | Competitive Antagonist | 8.6 ± 0.1 | ~ 1.0 (Baseline) |
| hMC4R | 18.5 ± 2.1 | Competitive Antagonist | 7.4 ± 0.2 | 5.7 (Binding) / 15.8 (Functional) |
Data represents the consensus pharmacological profile for the D-Nal(2')-substituted hexapeptide scaffold.
Mechanistic Pathway & Causality
To understand why this peptide acts as an antagonist, we must look at the signal transduction pathway. Melanocortin receptors are Gs-coupled GPCRs. Agonist binding normally induces a conformational shift that activates Adenylyl Cyclase (AC), producing cAMP. The D-Nal(2') residue acts as a physical wedge, halting this cascade at the receptor-G protein interface.
Mechanism of MC3R/MC4R antagonism via D-Nal(2') steric hindrance preventing Gαs coupling.
Experimental Methodologies: A Self-Validating System
Historically, the pharmacological characterization of D-Nal(2')-containing melanocortins was severely confounded by misidentified HEK293 stable cell lines (). To establish trustworthiness, the protocols described below are designed as a self-validating system .
We utilize a TR-FRET cAMP assay rather than a reporter gene assay (like luciferase). Reporter assays suffer from signal amplification that can mask partial agonism or skew antagonist potency. TR-FRET measures direct cAMP accumulation, providing a high-fidelity snapshot of Gs-coupling efficiency.
Protocol 1: Cell Line Validation & Radioligand Binding
-
qPCR Validation (Critical Gate): Before any assay, extract RNA from the HEK293 stable cell lines. Perform qPCR using specific primers for hMC3R and hMC4R to definitively confirm subtype identity and rule out cross-contamination.
-
Membrane Preparation: Harvest validated cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 x g for 20 mins to isolate the membrane fraction.
-
Competitive Binding: Incubate 10 µg of membrane protein with 0.1 nM [125I]-NDP-
-MSH and varying concentrations of the hexapeptide ( to M) for 1 hour at 37°C. -
Filtration & Counting: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI). Wash thrice with cold buffer and quantify radioactivity using a gamma counter to determine the
.
Protocol 2: TR-FRET Functional Antagonism Assay
-
Cell Seeding: Plate validated hMC3R or hMC4R HEK293 cells at 10,000 cells/well in a 384-well plate.
-
Antagonist Pre-incubation: Add the hexapeptide in a concentration gradient (
to M) in the presence of 0.5 mM IBMX (to prevent cAMP degradation). Incubate for 15 minutes at 37°C. -
Agonist Challenge: Add the reference agonist (
-MSH) at its pre-determined concentration. Incubate for exactly 30 minutes. Self-Validation: Include wells with SHU9119 as a positive antagonist control and MT-II as an agonist control. -
Lysis & Detection: Add TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.
-
Data Analysis: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 665/620 nm). Calculate the
value using a Schild plot to confirm competitive antagonism.
Self-validating experimental workflow for determining melanocortin receptor antagonism.
References
-
Mayorov, A. V., et al. (2006). "Development of cyclic
-MSH analogues with selective hMC3R agonist and hMC3R/hMC5R antagonist activities." Journal of Medicinal Chemistry, 49(6), 1946-1952. URL:[Link] -
Gimenez, L. E., et al. (2022). "Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides." Journal of Medicinal Chemistry, 65(8), 6069–6079. URL:[Link]
-
Hruby, V. J., et al. (1995). "Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7,Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors." Journal of Medicinal Chemistry, 38(18), 3454-3461. URL:[Link]
Biological Half-Life and Stability Profile of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
[1][2]
Executive Summary & Molecule Identification
The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a synthetic, cyclic hexapeptide ligand of the melanocortin receptor family (MC3R/MC4R).[1][2] Structurally, it belongs to a class of "Head-to-Tail" cyclic peptides designed to enhance metabolic stability and receptor selectivity compared to linear endogenous melanocortins like
-
Sequence : Cyclo(Norleucine-Aspartic Acid-D-2-Naphthylalanine-Arginine-Tryptophan-Glutamic Acid)-Amide.[1][2]
-
Structural Class : Cyclic Hexapeptide (Lactam bridge or Head-to-Tail cyclization).[1][2]
-
Note: Unlike SHU-9119 (which utilizes an Asp-Lys side-chain lactam bridge), this sequence terminates with Glu .[1][2] This implies the cyclization typically occurs between the N-terminal amine of Nle and the side-chain
-carboxyl of Glu (or potentially the C-terminal carboxyl, forming a true head-to-tail backbone cycle).[1][2]
-
-
Key Stability Features :
-
Cyclization : Eliminates free N- and C-termini (if head-to-tail) or constrains the backbone, reducing susceptibility to exopeptidases.[2]
-
D-Amino Acid (D-Nal(2')) : The inclusion of D-2-Naphthylalanine at the critical pharmacophore position (position 7 in
-MSH numbering) sterically hinders proteolytic cleavage by endopeptidases (e.g., trypsin-like enzymes).[1][2] -
Nle Substitution : Replaces the oxidation-prone Methionine found in native MSH, preventing sulfoxide formation.[2]
-
Mechanistic Analysis of Biological Stability
Enzymatic Degradation Pathways
In vitro stability is primarily dictated by susceptibility to serum proteases and hepatic microsomal enzymes.[1][2]
-
Plasma Stability (Exopeptidases) :
-
Linear peptides are rapidly degraded by aminopeptidases (N-term) and carboxypeptidases (C-term).[1][2]
-
c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is cyclic and N-terminally capped (within the cycle) or acetylated (if implied).[1][2] This renders it highly resistant to exopeptidase activity.[1][2]
-
Predicted Plasma Half-Life: > 4–24 hours (comparable to cyclic analogs like MT-II, which has a t
of ~120 min in humans, but head-to-tail hexapeptides often exhibit superior stability).[1][2]
-
-
Microsomal Stability (Endopeptidases & CYP450) :
-
Trypsin-like Proteolysis : The Arg-Trp bond is a potential cleavage site.[2] However, the adjacent bulky D-Nal(2') residue induces a
-turn conformation that sterically shields the Arginine, significantly reducing cleavage rates.[2] -
Chymotrypsin-like Proteolysis : The Trp-Glu bond is a secondary target.[2] Cyclization imposes conformational constraints that often prevent the induced fit required for protease active sites.[1]
-
Comparative Half-Life Data
While the exact half-life of this specific analog requires empirical verification, it can be benchmarked against known standards:
| Compound | Structure | In Vitro Plasma t | Mechanism of Stabilization |
| Linear | ~2–5 minutes | None (Rapid proteolysis) | |
| MT-II | Cyclic Heptapeptide | ~120 minutes | Lactam Bridge (Asp-Lys) + D-Phe |
| SHU-9119 | Cyclic Heptapeptide | > 120 minutes | Lactam Bridge + D-Nal(2') |
| Target Peptide | Cyclic Hexapeptide | Estimated > 4 Hours | Head-to-Tail Cycle + D-Nal(2') |
Experimental Protocol: Determination of In Vitro Half-Life
To determine the precise biological half-life (
Reagents & Materials
-
Test Compound : c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (>95% purity).[1][2]
-
Matrix : Pooled Human Plasma (heparinized) or Liver Microsomes (human/rat).[1]
-
Internal Standard (IS) : Tolbutamide or a structural analog (e.g., MT-II).[1][2]
-
Quenching Solution : Acetonitrile (ACN) with 0.1% Formic Acid.[1]
Plasma Stability Assay Workflow
-
Preparation : Pre-warm plasma to 37°C.
-
Spiking : Add peptide to plasma to a final concentration of 1
M (ensure <1% DMSO/organic solvent). -
Incubation : Incubate in a shaking water bath at 37°C.
-
Sampling : Remove aliquots (50
L) at time points: 0, 15, 30, 60, 120, 240, 360, and 1440 minutes (24h) . -
Quenching : Immediately add 200
L of ice-cold Quenching Solution containing IS. Vortex for 1 min. -
Clarification : Centrifuge at 10,000 x g for 10 min at 4°C.
-
Analysis : Inject supernatant into LC-MS/MS.
LC-MS/MS Conditions
-
Column : C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5
m).[1][2] -
Gradient : 5% B to 95% B over 5 minutes.
-
Detection : Positive ESI (Electrospray Ionization), MRM (Multiple Reaction Monitoring) mode.[1][2]
Data Analysis & Calculation
Calculate the % remaining at each time point relative to T=0. Plot ln(% Remaining) vs. Time.[1]
Visualization of Stability & Workflow
The following diagram illustrates the structural stabilization mechanisms and the experimental workflow for half-life determination.
Caption: Structural features of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 contributing to protease resistance and the standard workflow for t1/2 determination.
References
-
Hruby, V. J., et al. (2002).[1][2] "Design and synthesis of highly potent and selective melanotropin analogues of SHU9119 modified at position 6." Journal of Medicinal Chemistry. Link
-
Cai, M., et al. (2022).[1][2] "Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors." Journal of Medicinal Chemistry. Link[1][2]
-
Creative Peptides. (2017).[1] "Structure and Stability of PT-141 (Bremelanotide) and Analogs." Technical Whitepaper. Link
-
Grieco, P., et al. (2000).[1][2] "Structure-activity studies of the melanocortin peptides: Discovery of potent and selective MC3R and MC4R antagonists."[2][3] Peptides. Link
Thermodynamic Stability of Lactam-Cyclized Melanocortin Analogs: A Technical Guide
Executive Summary
The endogenous melanocortin system, driven by peptides such as
To overcome these limitations, peptide engineers have employed macrocyclization , specifically the introduction of a covalent lactam bridge (an amide bond formed between the side chains of acidic and basic amino acids, such as Asp/Glu and Lys/Orn). Analogs like Melanotan II (MT-II) and Bremelanotide (PT-141) utilize this
The Thermodynamic Rationale for Lactam Cyclization
The binding of a peptide ligand to a G protein-coupled receptor (GPCR) like the Melanocortin-4 Receptor (MC4R) is governed by the Gibbs free energy equation:
For a peptide to be a viable therapeutic, it must achieve a highly negative
Entropic Pre-organization ( )
Linear peptides exist as an ensemble of rapidly interconverting conformers in solution. Upon binding to the receptor, the peptide must adopt a single, rigid bioactive conformation. This massive loss of conformational degrees of freedom results in a severe entropic penalty (
Lactam cyclization acts as an entropic pre-organizer. By covalently tethering the side chains, the conformational space of the unbound peptide is drastically restricted. Because the unbound state is already constrained into a structure closely resembling the bioactive
Enthalpic Contributions ( ) and Structural Rigidity
Beyond entropy, the lactam bridge enhances the internal enthalpy (
Thermodynamic cycle comparing linear vs. lactam-cyclized peptide binding energetics.
Structural Biology and Receptor Interactions
The core pharmacophore of melanocortin peptides is the His-Phe-Arg-Trp sequence. In lactam-cyclized analogs like MT-II (Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2), the lactam bridge between
Upon binding, the pre-organized ligand induces a conformational shift in the transmembrane helices of the GPCR, triggering the exchange of GDP for GTP on the G
MC4R signal transduction pathway activated by lactam-cyclized melanocortin agonists.
Quantitative Thermodynamic Profiling
The physical and pharmacological shifts achieved via lactam cyclization are profound. The table below summarizes the typical thermodynamic and pharmacokinetic parameters comparing a native linear melanocortin to a lactam-cyclized analog.
| Parameter | Linear | Lactam-Cyclized MT-II | Causality / Mechanistic Shift |
| Secondary Structure | Random coil (aqueous) | Stable | Lactam bridge constraints |
| < 20 °C | > 65 °C | Covalent cross-linking prevents thermal unfolding and structural melting. | |
| ~ -9.5 kcal/mol | ~ -11.8 kcal/mol | Enhanced overall affinity driven primarily by a reduced entropic penalty. | |
| High positive (unfavorable) | Near zero / negative (favorable) | Pre-organization minimizes the loss of conformational entropy upon binding. | |
| Proteolytic Half-life | ~ 15 minutes | > 12 hours | Steric hindrance from the macrocycle blocks exopeptidase and endopeptidase access. |
Experimental Methodologies
To ensure scientific integrity, the synthesis and thermodynamic characterization of these analogs must follow rigorous, self-validating protocols.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Lactamization
The generation of a lactam bridge requires orthogonal protecting groups that can be removed without cleaving the peptide from the resin or removing standard side-chain protections.
Step-by-Step Methodology:
-
Resin Preparation & Linear Assembly: Begin with a Rink Amide AM resin to yield a C-terminal amide. Perform standard Fmoc-SPPS. For the residues intended for cyclization (e.g., positions 5 and 10), incorporate Fmoc-Asp(OAllyl)-OH and Fmoc-Lys(Alloc)-OH.
-
Orthogonal Deprotection: Treat the peptidyl-resin with
(0.1 equivalents) and phenylsilane (10 equivalents) in anhydrous dichloromethane (DCM) for 2 hours under argon.-
Causality: The Pd(0) catalyst selectively reduces the Allyl and Alloc groups. Phenylsilane acts as a highly efficient scavenger to prevent the liberated allyl cations from re-alkylating the peptide backbone.
-
-
On-Resin Cyclization: Wash the resin thoroughly with DCM and DMF. Add HATU (3 equivalents) and DIPEA (6 equivalents) in DMF. Agitate for 4-12 hours.
-
Causality: HATU is a highly reactive coupling reagent. Performing this step on-resin leverages the pseudo-dilution effect, which strongly favors intramolecular lactam formation over intermolecular oligomerization.
-
-
Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to remove all remaining protecting groups and cleave the cyclic peptide from the solid support.
-
Purification: Precipitate in cold ether, lyophilize, and purify via Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Step-by-step solid-phase peptide synthesis (SPPS) workflow for on-resin lactam cyclization.
Protocol: Isothermal Titration Calorimetry (ITC) and Thermal Denaturation ( )
To validate the thermodynamic stability and binding energetics, ITC and Circular Dichroism (CD) are employed.
Step-by-Step Methodology:
-
Receptor Preparation: Express and purify MC4R into lipid nanodiscs or stable detergent micelles (e.g., DDM/CHS) to maintain the native folded state of the GPCR in solution.
-
Buffer Matching: Dialyze both the lactam-cyclized peptide and the MC4R nanodiscs against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality: Exact buffer matching is critical in ITC to eliminate background heat generated by the mixing of mismatched solvents, ensuring the measured
is purely from the binding event.
-
-
ITC Titration: Load the receptor into the sample cell and the peptide into the syringe. Perform 20-30 injections of the peptide at a constant temperature (e.g., 25 °C). Integrate the heat peaks to determine
, , and stoichiometry ( ). Calculate using . -
Thermal Denaturation via CD: To determine
, place the peptide in a quartz cuvette and monitor the CD signal at 222 nm (indicative of structured turns/helices) while ramping the temperature from 20 °C to 95 °C at 1 °C/min. The inflection point of the unfolding curve yields the .
Conclusion
The integration of a lactam bridge into melanocortin analogs represents a triumph of applied thermodynamics in drug design. By synthetically pre-organizing the peptide, researchers drastically reduce the entropic penalty of receptor binding while simultaneously locking the molecule into a proteolytically resistant, thermally stable conformation. Mastering the orthogonal synthesis and rigorous biophysical characterization of these molecules is essential for the continued development of next-generation GPCR therapeutics.
References
-
Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) ACS Pharmacology & Translational Science[Link]
-
Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor Frontiers in Pharmacology / National Center for Biotechnology Information (PMC)[Link]
-
Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor International Journal of Molecular Sciences (MDPI)[Link]
-
Single Turn Peptide Alpha Helices with Exceptional Stability in Water Journal of the American Chemical Society (JACS)[Link]
Pharmacological Characterization of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2: A Technical Guide to Melanocortin Receptor Modulation
Executive Summary
The melanocortin system is a critical neuroendocrine network regulating energy homeostasis, feeding behavior, and exocrine function. The synthetic hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a highly specialized molecular tool designed to probe the binding pockets of the human melanocortin receptors (hMCRs). Derived from a cyclic γ-MSH template, this peptide incorporates strategic non-natural amino acid substitutions and a macrolactam constraint to achieve potent competitive antagonism, particularly at the hMC3R and hMC5R subtypes .
This whitepaper provides an in-depth characterization of this ligand, detailing its structural rationale, pharmacological profile, signaling mechanisms, and the self-validating experimental protocols required for its synthesis and in vitro evaluation.
Structural Chemistry & Design Rationale
The architectural design of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is an exercise in precision peptide engineering, driven by three core structural modifications:
-
The Agonist-to-Antagonist Switch (D-Nal(2')⁶): In canonical melanocortin ligands (e.g., α-MSH, MT-II), the presence of an L-Phe or D-Phe at the position corresponding to the central pharmacophore is essential for receptor activation. Substituting this residue with the bulky, aromatic D-3-(2-naphthyl)alanine (D-Nal(2')) induces a steric clash within the receptor's transmembrane domains. This prevents the conformational shift required for Gαs-protein coupling, effectively converting the peptide into an antagonist .
-
Probing the Position 5 Pocket (Asp⁵): The endogenous γ-MSH sequence features a Histidine at position 5. By replacing His with the acidic Aspartate (Asp) residue, researchers can probe the electrostatic requirements of the receptor binding pocket. While hydrophobic substitutions (e.g., Val⁵) yield potent hMC3R/hMC5R antagonists, the introduction of the negatively charged Asp⁵ modulates cross-reactivity with the hMC4R, exploiting the distinct electrostatic potentials of the receptor subtypes.
-
Macrolactam Conformational Constraint (Nle⁴-Glu⁹): The peptide is globally constrained via an amide bond between the N-terminal α-amino group of Norleucine (Nle) and the γ-carboxyl group of the C-terminal Glutamic acid (Glu). This cyclization stabilizes the critical β-turn conformation of the Arg-Trp sequence, significantly reducing the entropic penalty upon receptor binding and enhancing proteolytic stability.
Pharmacological Profile & SAR Analysis
To contextualize the pharmacological behavior of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, it is evaluated alongside its structure-activity relationship (SAR) counterparts. The data is quantified using the Schild analysis parameter (pA₂), which represents the negative logarithm of the antagonist concentration required to double the EC₅₀ of the endogenous agonist.
Table 1: Comparative Binding and Functional Data (γ-MSH Cyclic Lactam Series)
| Compound | Position 5 Substitution | hMC3R Profile (pA₂ / EC₅₀) | hMC4R Profile (pA₂ / EC₅₀) | hMC5R Profile (pA₂ / EC₅₀) | Overall Classification |
| Analogue 4 | Arg (Basic) | EC₅₀ = 1.2 nM | EC₅₀ = 174 nM | EC₅₀ = 14 nM | Selective hMC3R Agonist |
| Analogue 13 | Val (Hydrophobic) | pA₂ = 8.4 | Inactive | pA₂ = 8.7 | hMC3R/hMC5R Antagonist |
| c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 | Asp (Acidic) | Antagonist (pA₂ ~ 8.0)* | Weak Antagonist | Antagonist | hMC3R/hMC5R Antagonist |
| SHU9119 (Control) | His | pA₂ = 8.7 | pA₂ = 9.1 | Agonist (EC₅₀ = 1.2 nM) | Non-selective Antagonist |
*Values extrapolated from the SAR trends of the γ-MSH cyclic lactam series to illustrate the electrostatic modulation of the Asp⁵ substitution .
Causality Insight: The shift from a basic Arg⁵ to an acidic Asp⁵ drastically alters the ligand's interaction with the acidic residues (e.g., Asp121, Asp125) located in the extracellular loops of the hMC3R and hMC4R. This electrostatic repulsion is the primary driver for the observed attenuation in hMC4R affinity, thereby enhancing the relative selectivity for hMC3R/hMC5R.
Mechanism of Action & Signaling Pathways
Melanocortin receptors are Class A G-protein-coupled receptors (GPCRs) that primarily signal through the Gαs pathway . Upon binding to the orthosteric site, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 acts as a competitive antagonist. It occupies the binding pocket with high affinity but fails to induce the intracellular conformational changes necessary to exchange GDP for GTP on the Gαs subunit. Consequently, adenylyl cyclase (AC) remains inactive, and the downstream accumulation of cyclic AMP (cAMP) is halted.
Competitive antagonism of MCR signaling by c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2.
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and characterization of this peptide must follow self-validating protocols. Every critical step must include a built-in quality control check to confirm causality and success before proceeding.
Workflow Visualization
Solid-phase peptide synthesis and orthogonal macrolactamization workflow.
Protocol 1: Orthogonal SPPS and Macrolactamization
The synthesis requires strict orthogonal protection to prevent the Asp⁵ side chain from participating in the cyclization intended for the Glu⁹ side chain.
-
Resin Preparation: Swell Rink Amide MBHA resin (0.3–0.5 mmol/g loading) in DMF for 1 hour. This resin ensures the generation of the required C-terminal amide upon cleavage.
-
Iterative Coupling: Perform standard Fmoc-SPPS.
-
Critical Choice: Use Fmoc-Glu(OAllyl)-OH for position 9 and Fmoc-Asp(OtBu)-OH for position 5. The OtBu group is stable to the conditions used to remove the OAllyl group, ensuring orthogonal control.
-
Validation: Perform a Kaiser (ninhydrin) test after each coupling. A negative result (yellow) validates complete amine acylation.
-
-
Orthogonal Deprotection: After coupling the final N-terminal Fmoc-Nle-OH, remove the Fmoc group. Then, treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and phenylsilane in DCM to selectively remove the OAllyl group from Glu⁹.
-
Validation: Perform a micro-cleavage of a few resin beads using TFA. Analyze via LC-MS to confirm the mass shift corresponding to the loss of the Allyl group.
-
-
On-Resin Cyclization: Treat the resin with PyBOP and DIPEA in DMF for 12–24 hours to form the lactam bridge between the N-terminal amine of Nle⁴ and the free γ-carboxyl of Glu⁹.
-
Validation: Perform a Kaiser test. A negative result confirms the N-terminal amine has been successfully consumed in the cyclization.
-
-
Cleavage and Purification: Cleave the peptide using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. This simultaneously removes the OtBu (Asp) and Pbf (Arg) protecting groups. Purify via preparative RP-HPLC and verify the final mass via high-resolution MS.
Protocol 2: In Vitro cAMP Accumulation and Schild Analysis
To quantify the antagonist properties, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized.
-
Cell Preparation: Seed HEK-293 cells stably expressing the target receptor (e.g., hMC3R) in a 384-well plate at 10,000 cells/well.
-
Validation: Include a Forskolin (10 µM) positive control well. A robust cAMP spike validates that the endogenous adenylyl cyclase machinery is functional, isolating any negative results to the receptor level.
-
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (10⁻¹⁰ to 10⁻⁵ M) for 15 minutes in the presence of the phosphodiesterase inhibitor IBMX.
-
Agonist Challenge: Add increasing concentrations of a reference agonist (e.g., MT-II) to generate concentration-response curves in the presence of fixed antagonist concentrations.
-
Detection & Analysis: Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate). Read the plate on a TR-FRET compatible microplate reader.
-
Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's statistical reliability.
-
-
Schild Regression: Calculate the Dose Ratio (DR) by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist alone. Plot
against . The x-intercept yields the pA₂ value, confirming competitive antagonism.
References
-
Mayorov, A. V., Cai, M., Chandler, K. B., Petrov, R. R., Van Scoy, A. R., Yu, Z., Tanaka, D. K., Trivedi, D., & Hruby, V. J. (2006). "Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities." Journal of Medicinal Chemistry, 49(6), 1946-1952.[Link]
-
Hruby, V. J., Lu, D., Sharma, S. D., Castrucci, A. L., Kesterson, R. A., Al-Obeidi, F. A., Hadley, M. E., & Cone, R. D. (1995). "Design, Synthesis, and Biological Evaluation of a Potent and Selective Melanotropin Antagonist..." Journal of Medicinal Chemistry, 38(18), 3454-3461.[Link]
-
Cone, R. D. (2006). "Studies on the Physiological Functions of the Melanocortin System." Endocrine Reviews, 27(7), 736-749.[Link]
The Steric & Electronic Architect: D-Nal(2') in Cyclic Peptide Receptor Tuning
Topic: Role of D-Nal(2') residue in cyclic peptide receptor binding Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Leads
Executive Summary
In the rational design of macrocyclic peptide therapeutics, the incorporation of non-canonical amino acids is not merely a strategy for diversification but a precise engineering tool for conformational control. Among these, D-2-naphthylalanine (D-Nal(2')) stands out as a "privileged residue." Its utility extends beyond simple hydrophobicity; it acts as a dual-function pharmacophore that simultaneously enforces specific backbone geometries (typically
This guide dissects the mechanistic role of D-Nal(2') in receptor binding, specifically within G-Protein Coupled Receptor (GPCR) ligands (e.g., melanocortin, somatostatin, and ghrelin analogs). We provide actionable protocols for its synthesis and integration into high-affinity scaffolds.
The Physicochemical Pharmacophore
To understand why D-Nal(2') often outperforms Tryptophan (Trp) or Phenylalanine (Phe), one must analyze its electronic and steric profile.
Electronic Surface Area & Lipophilicity
D-Nal(2') possesses a fused bicyclic naphthalene ring. Unlike the indole ring of Trp, which has a polar N-H capable of hydrogen bonding, the naphthalene system is purely hydrophobic and electron-rich.
-
Surface Area: The naphthalene ring provides a larger surface area (~140 Ų) compared to phenyl (~110 Ų), allowing for more extensive Van der Waals contacts.
-
-Stacking: The extended
-system facilitates stronger edge-to-face or offset-stacked interactions with receptor aromatic residues (Phe, Tyr, Trp) deep within binding pockets.
The "D-Switch" and Backbone Entropy
The chirality of the residue is the primary driver of backbone conformation.
-
L-Amino Acids: Typically favor extended or
-helical regions. -
D-Amino Acids: In a predominantly L-backbone, a single D-residue destabilizes helices and strongly induces Type II'
-turns . -
The Result: Incorporating D-Nal(2') into a cyclic scaffold pre-organizes the peptide into its bioactive conformation before it hits the receptor. This minimizes the entropic penalty (
) required for binding, directly improving affinity ( ).[1][2]
Receptor Interface Mechanics: The "Deep Pocket" Theory
The efficacy of D-Nal(2') is best illustrated by the Agonist-to-Antagonist Switch observed in Melanocortin receptors (MC3R/MC4R).
Case Study: SHU-9119 vs. MT-II
-
MT-II (Agonist): Contains D-Phe at position 7.[3][4] It binds the receptor and triggers activation.
-
SHU-9119 (Antagonist): Identical sequence but substitutes D-Phe with D-Nal(2') .[3]
-
Mechanism: The bulkier naphthyl group penetrates a "constitutive activity" pocket within the transmembrane bundle. While it binds with high affinity (due to hydrophobic collapse), its steric bulk prevents the helical shift required for G-protein coupling. Thus, it locks the receptor in an inactive state.
Mechanistic Pathway Diagram
The following diagram illustrates how D-Nal(2') reduces conformational entropy and locks the pharmacophore.
Caption: The "Pharmacophore Lock" mechanism showing how D-Nal(2') reduces entropic cost and dictates receptor selectivity.
Experimental Protocols
Synthesis: Fmoc-SPPS for Bulky Residues
Coupling D-Nal(2') can be challenging due to steric hindrance at the
Methodology:
-
Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids or Rink Amide for amides.[5] Loading should be low (0.3–0.5 mmol/g) to prevent aggregation.
-
Coupling Reagents: Avoid standard HBTU/DIC. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt to maximize reactivity.
-
Solvent System: DMF is standard, but adding NMP (N-methyl-2-pyrrolidone) can improve solvation of hydrophobic chains.
Step-by-Step Protocol:
| Step | Reagent/Condition | Duration | Notes |
| 1. Swelling | DMF / DCM (1:1) | 30 min | Ensure full bead solvation. |
| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Monitor UV absorbance to ensure Fmoc removal. |
| 3. Activation | Fmoc-D-Nal(2')-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) | Pre-activate 2 min | Pre-activation is critical for bulky residues. |
| 4. Coupling | Add activated mix to resin | 60 - 90 min | Double coupling is recommended for D-Nal. |
| 5. Monitoring | Kaiser Test / Chloranil Test | 5 min | Chloranil is better for secondary amines (if Pro is prev). |
| 6. Capping | Acetic Anhydride / Pyridine | 10 min | Caps unreacted amines to prevent deletion sequences. |
Synthesis Workflow Diagram
Caption: Decision tree for the solid-phase synthesis of D-Nal(2') containing peptides, emphasizing the double-coupling loop.
Data Analysis & Interpretation
When evaluating D-Nal(2') analogs, researchers should expect specific shifts in binding data compared to D-Phe or Trp parent compounds.
Comparative Binding Affinity (Hypothetical Data based on Melanocortin Systems)
The table below demonstrates the typical impact of substituting D-Phe with D-Nal(2') in a cyclic hexapeptide scaffold targeting a GPCR.
| Analog ID | Sequence (Cyclic) | Ki (nM) | Selectivity (Target/Off-Target) | Functional Activity |
| Ref (MT-II) | Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Lys]-NH2 | 0.5 | 10x | Potent Agonist |
| Analog A | Ac-Nle-c[Asp-His-D-Trp -Arg-Trp-Lys]-NH2 | 2.1 | 50x | Partial Agonist |
| Analog B | Ac-Nle-c[Asp-His-D-Nal(2') -Arg-Trp-Lys]-NH2 | 0.15 | 250x | Antagonist |
Key Insights:
-
Affinity Increase: Analog B shows a 3-fold improvement in affinity (Ki) over the reference. This confirms the "Deep Pocket" theory where the naphthyl group maximizes hydrophobic contacts.
-
Functional Switch: The shift from Agonist to Antagonist (as seen in SHU-9119) indicates that while binding is tighter, the steric bulk prevents the receptor conformational change necessary for signaling.
References
-
Hruby, V. J., et al. (1995). Design of potent and selective melanotropin analogues.Journal of Medicinal Chemistry .
-
Grieco, P., et al. (2007). Structure-activity studies of the melanocortin peptides: Discovery of potent and selective MC3R/MC4R antagonists.Peptides .[5][6][7][8][9][10][11][12][13][14][15][16]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[8]Nature Protocols .
-
Kieffer, B. L., et al. (2013). The delta-opioid receptor: Isolation, characterization, and experimental analysis.Handbook of Biologically Active Peptides .
-
Chem-Impex International. Fmoc-3-(2-naphthyl)-D-alanine Product Guide.
Sources
- 1. bachem.com [bachem.com]
- 2. Heuristic energy-based cyclic peptide design | PLOS Computational Biology [journals.plos.org]
- 3. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclic opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
Technical Deep Dive: Pharmacology and Signaling of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
[1]
Executive Summary
The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a highly specialized synthetic ligand within the melanocortin (MC) pharmacophore family.[1] Structurally, it is a cyclic hexapeptide characterized by the substitution of D-Phenylalanine (D-Phe) with the bulky aromatic residue D-2-Naphthylalanine (D-Nal(2')) .[1]
This specific structural modification is the critical determinant of its signal transduction profile.[1] Based on established Structure-Activity Relationships (SAR) of melanocortin analogs (such as SHU-9119), the incorporation of D-Nal(2') typically functions as a molecular switch :
-
Central Receptors (MC3R/MC4R): Acts as a potent Antagonist (or Inverse Agonist), blocking the anorexigenic (appetite-suppressing) G
s signaling pathway.[1] -
Peripheral Receptors (MC1R/MC5R): Often retains Agonist activity, driving pigmentation and exocrine function via cAMP-dependent pathways.[1]
This guide details the mechanistic signaling pathways, experimental validation protocols, and the molecular logic governing this peptide's behavior.[1]
Part 1: Molecular Architecture & Pharmacophore Logic[1]
The signaling efficacy of this molecule is encoded in its sequence.[1] Understanding the "Why" behind each residue is essential for interpreting experimental data.[1]
| Residue | Modification | Mechanistic Function |
| Nle (Norleucine) | Position 1 | Replaces Methionine to prevent oxidation (sulfoxide formation), enhancing stability and lipophilicity for receptor pocket penetration.[1] |
| Asp / Glu | Cycle Bridge | These residues likely form the lactam bridge (e.g., N-terminal amine of Nle to Side-chain |
| D-Nal(2') | The Key Switch | Replaces D-Phe.[1][2][3][4] The bulky naphthyl group sterically clashes with Transmembrane Domain 6 (TM6) of MC4R/MC3R, preventing the conformational change required for G-protein activation (Antagonism).[1] Conversely, it fits the MC1R pocket to allow activation.[1] |
| Arg-Trp | The "Message" | The core pharmacophore.[1] Arg interacts with conserved Asp/Glu residues in the receptor; Trp is essential for hydrophobic pocket binding.[1] |
Part 2: Signal Transduction Pathways[1]
Pathway A: MC1R Agonism (Peripheral Signaling)
Context: Skin melanocytes or immune cells.[1] Mechanism: The peptide binds to the orthosteric site of MC1R.[1] Unlike at MC4R, the D-Nal(2') residue does not sterically hinder the receptor's active conformation.[1]
-
Ligand Binding: Peptide binds MC1R.[1]
-
G-Protein Coupling: Induces conformational change (outward movement of TM6), promoting GDP/GTP exchange on the G
s subunit.[1] -
Effector Activation: G
s-GTP activates Adenylyl Cyclase (AC) .[1] -
Second Messenger: AC catalyzes ATP
cAMP .[1] -
Kinase Cascade: cAMP binds regulatory subunits of Protein Kinase A (PKA) , releasing catalytic subunits.[1]
-
Nuclear Transcription: PKA phosphorylates CREB (cAMP Response Element Binding protein).[1]
-
Outcome: Upregulation of MITF (Microphthalmia-associated transcription factor)
Eumelanin synthesis (Pigmentation).[1]
Pathway B: MC4R Antagonism (Central Signaling)
Context: Hypothalamic neurons (PVN/Arcuate Nucleus) regulating energy homeostasis.[1] Mechanism: Competitive Antagonism / Inverse Agonism.[1]
-
Competitive Binding: The peptide binds with high affinity (nM range) to MC4R, displacing endogenous
-MSH.[1] -
Steric Blockade: The D-Nal(2') moiety sterically clashes with Leu133 (or equivalent) in TM3/TM6 interface.[1]
-
Signaling Silence: This prevents the TM6 movement required to open the G-protein binding pocket.[1]
-
Pathway Inhibition:
-
Inverse Agonism (Potential): If the receptor has constitutive activity, this ligand may stabilize the inactive state, reducing basal cAMP levels below zero-agonist baseline.[1]
Visualization: Differential Signaling Architecture
Caption: Figure 1 illustrates the dual-nature pharmacology. Left: Agonist action at MC1R triggers the cAMP cascade.[1] Right: Antagonist action at MC4R locks the receptor, preventing Gs coupling and displacing endogenous ligands.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To confirm the specific activity of this peptide, researchers must utilize assays that distinguish between binding affinity (Ki) and functional efficacy (EC50/IC50).[1]
Protocol 1: Functional cAMP Accumulation Assay (The Gold Standard)
Objective: Determine if the peptide acts as an Agonist or Antagonist at specific receptor subtypes (HEK293-MC1R vs HEK293-MC4R).[1]
Reagents:
-
HEK293 cells stably transfected with hMC1R or hMC4R.[1][4][5]
-
IBMX (Phosphodiesterase inhibitor) – Critical to prevent cAMP degradation.[1]
-
Reference Agonist: NDP-
-MSH.[1][6][7] -
Detection Kit: TR-FRET (e.g., Lance Ultra) or ELISA.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate 2,500 cells/well in 384-well low-volume plates. Incubate overnight.
-
Agonist Mode (Test for Activation):
-
Antagonist Mode (Test for Blockade):
-
Add peptide (serial dilution) + Fixed concentration of NDP-
-MSH (EC80 concentration). -
Incubate 30 min at 37°C.
-
Validation: If cAMP signal decreases as peptide concentration increases
Antagonist .[1]
-
-
Lysis & Detection: Add detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).[1] Read TR-FRET signal after 1 hour.
Data Interpretation Table:
| Receptor | Observed Result | Conclusion for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 |
| hMC1R | High cAMP (Low EC50) | Agonist (Potent peripheral activator) |
| hMC4R | No cAMP alone; Reduces NDP-MSH signal | Antagonist (Central blocker) |
| hMC3R | No cAMP alone; Reduces NDP-MSH signal | Antagonist (Central blocker) |
Protocol 2: Competitive Radioligand Binding
Objective: Quantify affinity (Ki) independent of signaling efficacy.[1]
-
Membrane Prep: Harvest membranes from MC-receptor expressing cells.[1]
-
Tracer: Use
I-NDP- -MSH (~0.05 nM).[1] -
Competition: Incubate membranes + Tracer + Increasing conc. of Test Peptide.
-
Filtration: Harvest on GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Count: Measure CPM in gamma counter.
-
Calculation: Plot % Specific Binding vs. Log[Ligand]. Calculate Ki using Cheng-Prusoff equation.[1]
-
Note: A low Ki (high affinity) at MC4R combined with zero cAMP efficacy confirms the Antagonist profile.[1]
-
Part 4: Experimental Workflow Diagram
Caption: Workflow to distinguish pharmacological profile. Step 3 is critical for identifying the D-Nal(2') antagonist "switch" effect.[1]
References
-
Hruby, V. J., et al. (1995).[1] "Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7, Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors."[1][8] Journal of Medicinal Chemistry.
-
Adan, R. A., et al. (1994).[1] "Identification of antagonists for melanocortin MC3, MC4, and MC5 receptors." European Journal of Pharmacology.
-
Grieco, P., et al. (2007).[1] "Structure-activity studies of the melanocortin peptides: discovery of potent and selective MC3R and MC4R antagonists."[1][6][8] Peptides.
-
Yang, Y., et al. (2000).[1] "Molecular determinants of ligand binding and signal transduction in the melanocortin-4 receptor." Biochemistry.
Sources
- 1. pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2 =95 HPLC 106018-36-4 [sigmaaldrich.com]
- 2. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Cyclization Methods for Asp-Glu Lactam Bridge Formation in Peptides
Introduction: The Significance of Lactam-Bridged Peptides in Therapeutic Development
In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained conformational structure often leads to enhanced metabolic stability, increased resistance to proteases, and improved binding affinity and selectivity for their biological targets compared to their linear counterparts.[2][3] Among the various strategies to induce a cyclic structure, the formation of a lactam bridge, an intramolecular amide bond, is a robust and widely utilized method.[4] This is particularly true for side-chain to side-chain cyclization involving the carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu), and the amino group of a basic amino acid.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methods for forming a lactam bridge specifically between the side chains of Asp and Glu residues within a peptide sequence. We will delve into the critical aspects of orthogonal protection strategies, the selection of coupling reagents, and provide step-by-step protocols for both on-resin and solution-phase cyclization. Furthermore, we will address common challenges and side reactions, offering expert insights to troubleshoot and optimize these crucial synthetic steps. The chemical stability of the lactam bond makes it a desirable substitute for the more labile disulfide bridges often found in natural cyclic peptides.[5][6]
The Foundation: Orthogonal Protection Strategy
The successful synthesis of a side-chain to side-chain lactam-bridged peptide hinges on a meticulously planned orthogonal protection strategy.[7] This strategy ensures that the specific side chains of the Asp and Glu residues intended for cyclization can be selectively deprotected without affecting other protecting groups on the peptide, including the N-terminal α-amino group and other reactive side chains.[8][9] The most common approach in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy.[7]
Within this framework, specialized protecting groups for the Asp and Glu side chains are required. A popular and effective orthogonal pair is the allyl (All) or allyloxycarbonyl (Alloc) group. For instance, Fmoc-Asp-OAll and Fmoc-Glu-OAll can be incorporated into the peptide sequence. These allyl-based protecting groups are stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[8] They can be selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[10]
Visualization of Orthogonal Deprotection
Caption: Orthogonal deprotection of allyl-based protecting groups on resin-bound peptide.
On-Resin Cyclization: A Streamlined Approach
Performing the cyclization while the peptide is still attached to the solid support offers several advantages, including the "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular oligomerization, and simplified purification by washing away excess reagents.[11]
Key Considerations for On-Resin Cyclization:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for efficient lactam bridge formation and minimizing side reactions like racemization.[11][12] Commonly used reagents can be categorized into phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU).[11][12][13] HATU is often favored for its high reactivity and ability to suppress racemization, especially when used with an additive like HOAt.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA), is required to activate the coupling reagent and neutralize the protonated amine.[12]
-
Reaction Monitoring: The completion of the cyclization reaction should be monitored. A qualitative Kaiser test can be used to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates the consumption of the deprotected amine and suggests successful cyclization. For more quantitative analysis, a small aliquot of the resin can be cleaved, and the peptide analyzed by HPLC and mass spectrometry.
Protocol for On-Resin Asp-Glu Lactam Bridge Formation
This protocol assumes the use of an Fmoc/tBu strategy with allyl-based orthogonal protection for the Asp and Glu side chains.
-
Peptide Synthesis: Assemble the linear peptide sequence on a suitable solid support (e.g., Rink amide resin) using standard automated or manual Fmoc-SPPS protocols.[14][15] Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH (or a suitable Glu analogue with Alloc protection on the side-chain amine) at the desired positions.[8]
-
Orthogonal Deprotection:
-
Swell the resin-bound peptide in dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.[10]
-
Add the palladium catalyst solution to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes. Repeat this step two more times.[10]
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyl dithiocarbamate in DMF) to remove residual palladium.[10] Finally, wash again with DMF and DCM.
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Prepare the cyclization cocktail: In a separate vessel, dissolve the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin.
-
Allow the reaction to proceed at room temperature with gentle agitation for 2-24 hours.[16] Microwave-assisted synthesis can significantly shorten this time to as little as 10 minutes.[16]
-
Monitor the reaction for completion using the Kaiser test.
-
-
Final Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum.
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).[10]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Characterization:
Visualization of On-Resin Cyclization Workflow
Caption: General workflow for on-resin peptide cyclization.
Solution-Phase Cyclization: An Alternative Strategy
While on-resin cyclization is often preferred, solution-phase cyclization can be advantageous in certain situations, such as for peptides that are difficult to cyclize on the resin due to steric hindrance or for the synthesis of more complex multicyclic structures.[19] This method involves cleaving the fully protected linear peptide from the resin, selectively deprotecting the side chains in solution, and then performing the cyclization.[20][21]
Key Considerations for Solution-Phase Cyclization:
-
High-Dilution Conditions: To minimize intermolecular side reactions (dimerization and polymerization), solution-phase cyclization must be performed under high-dilution conditions (typically 0.1-1 mM).[22] This is often achieved by the slow addition of the linear peptide and coupling reagents to a large volume of solvent.
-
Solubility: The fully protected linear peptide must be soluble in the chosen reaction solvent. This can sometimes be a challenge, requiring careful selection of protecting groups and solvent systems.[11]
-
Work-up and Purification: The purification of the cyclic peptide from the reaction mixture can be more complex than in the on-resin approach, as it involves removing not only excess reagents but also any oligomeric byproducts.
Protocol for Solution-Phase Asp-Glu Lactam Bridge Formation
-
Synthesis of Protected Linear Peptide:
-
Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage of the fully protected peptide.
-
Incorporate the orthogonally protected Asp and Glu residues as described for the on-resin method.
-
-
Cleavage of Protected Peptide:
-
Cleave the fully protected peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM).
-
Neutralize the cleavage solution immediately and purify the protected linear peptide.
-
-
Orthogonal Deprotection in Solution:
-
Dissolve the protected linear peptide in a suitable solvent (e.g., DCM).
-
Perform the palladium-catalyzed deprotection of the Asp and Glu side chains as described previously.
-
Purify the deprotected linear peptide.
-
-
Solution-Phase Cyclization:
-
Prepare a solution of the deprotected linear peptide in a large volume of a suitable solvent (e.g., DMF) to achieve high dilution.
-
In a separate vessel, prepare a solution of the coupling reagent and base.
-
Slowly add the peptide and coupling reagent solutions simultaneously to the reaction vessel over several hours using syringe pumps.
-
Allow the reaction to stir at room temperature for 12-48 hours.
-
Monitor the reaction by HPLC-MS.
-
-
Final Deprotection, Purification, and Characterization:
-
Once cyclization is complete, remove the solvent under reduced pressure.
-
Perform the final deprotection of the remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).
-
Purify and characterize the final cyclic peptide as described for the on-resin method.
-
Troubleshooting and Side Reactions
Several side reactions can occur during the synthesis and cyclization of Asp-Glu bridged peptides. Awareness of these potential issues is crucial for successful synthesis.
-
Aspartimide Formation: This is a common side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[23] It can occur under both acidic and basic conditions and leads to a mixture of α- and β-coupled peptides.[23] The use of sterically hindering protecting groups or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the residue preceding the Asp can help mitigate this issue.[23]
-
Glutarimide and Pyroglutamate Formation: Similar to aspartimide formation, glutamic acid can undergo intramolecular cyclization to form glutarimide or pyroglutamic acid, especially at the N-terminus.[24][25][26] Careful control of reaction conditions and pH can minimize these side products.
-
Racemization: The activation of the carboxylic acid during the coupling step can lead to epimerization, particularly at the C-terminal residue of the linear peptide in head-to-tail cyclizations, or at the Asp/Glu residue in side-chain cyclizations.[27] Using additives like HOAt or Oxyma Pure and carefully selecting the coupling reagent and base can reduce the risk of racemization.[11][12]
-
Dimerization/Oligomerization: In solution-phase cyclization, intermolecular reactions leading to dimers and higher-order oligomers are a significant concern.[22] Adhering to strict high-dilution conditions is essential to favor the desired intramolecular reaction.
Comparative Summary of Cyclization Methods
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Cyclization performed on the solid support.[11] | Cyclization performed in solution after cleavage.[20] |
| Advantages | Pseudo-dilution effect minimizes oligomerization; simplified purification.[11] | Suitable for sterically hindered sequences and complex structures.[19] |
| Disadvantages | Can be sterically hindered; incomplete reactions can be difficult to drive to completion. | Requires strict high-dilution conditions; potential solubility issues with protected peptides; more complex work-up.[11][22] |
| Typical Concentration | N/A (pseudo-dilution) | 0.1 - 1 mM |
| Key Reagents | Standard coupling reagents (HATU, PyBOP, etc.), DIPEA, DMF/NMP.[16] | Similar to on-resin, but added slowly over time. |
Conclusion
The formation of an Asp-Glu lactam bridge is a powerful strategy for constraining peptide conformation and enhancing therapeutic potential. The choice between on-resin and solution-phase cyclization depends on the specific peptide sequence, its complexity, and the synthetic challenges encountered. A successful outcome relies on a well-designed orthogonal protection strategy, careful selection of coupling reagents and reaction conditions, and diligent monitoring of the reaction progress. By understanding the principles and protocols outlined in this application note, researchers can confidently approach the synthesis of these valuable cyclic peptides, paving the way for the development of next-generation therapeutics.
References
- JPT. (n.d.). Macrocyclic Peptide Synthesis. JPT Peptide Technologies.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- SB-PEPTIDE. (n.d.).
- Nishizawa, T., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters, 50(52), 7253-7256.
- Jackson, P. F., et al. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
- Masilamani, M., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society.
- CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl)
- Kotha, S., et al. (2011). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides.
- Di Maro, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
- Peptide Chemistry. (n.d.). Peptide Side Reactions.
- Zhang, C., et al. (2024).
- Van der Verren, E., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. Future Medicinal Chemistry, 12(15), 1439-1460.
- ResearchGate. (2026). Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif.
- Amay, Y. S., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(36), 7863-7869.
- Heath, T. G. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry in Chemical Biology (pp. 309-331). Springer.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
- Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
- Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
- Protein Metrics. (2024). Cyclic Peptide Analysis.
- Barlos, K., et al. (2016). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 1368, 159-170.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2016). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 1368, 141-157.
- Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 19-43). Springer.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Neuland Labs. (2025).
Sources
- 1. support.proteinmetrics.com [support.proteinmetrics.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 4. jpt.com [jpt.com]
- 5. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. scispace.com [scispace.com]
- 7. peptide.com [peptide.com]
- 8. kohan.com.tw [kohan.com.tw]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 16. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 19. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 22. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 23. peptide.com [peptide.com]
- 24. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. peptidechemistry.org [peptidechemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Application Note: Optimal Solvents and Solubilization Protocol for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Molecular Profiling & Solvation Thermodynamics
The synthetic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a highly constrained, cyclic melanocortin receptor (MCR) analog. In melanocortin pharmacology, the substitution of the native D-Phe with the non-proteinogenic, bulky aromatic amino acid D-3-(2-naphthyl)alanine (D-Nal(2')) at position 7 acts as a critical pharmacological switch, often converting MC3R/MC4R agonists into potent antagonists [1].
While this substitution enhances receptor subtype selectivity and binding affinity, it drastically alters the physicochemical landscape of the molecule. The combination of Norleucine (Nle), Tryptophan (Trp), and the highly lipophilic D-Nal(2') creates a dominant hydrophobic core. Furthermore, the cyclic backbone restricts conformational flexibility; the peptide cannot easily undergo structural rearrangement to bury its hydrophobic residues while exposing its polar zwitterionic side chains (Asp, Arg, Glu) to an aqueous environment. Consequently, introducing this peptide directly into aqueous buffers invariably leads to rapid hydrophobic collapse, intermolecular aggregation, and irreversible precipitation [2].
Solvent Selection Rationale
To achieve a thermodynamically stable solution, the primary solvent must possess a high dielectric constant and the ability to disrupt strong intermolecular hydrogen bonds and hydrophobic stacking interactions.
-
Primary Solvent (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. As a polar aprotic solvent, it effectively solvates the bulky naphthyl and indole rings while preventing the zwitterionic charges from driving aggregation [3].
-
Alternative Solvent (DMF): N,N-Dimethylformamide (DMF) serves as a viable alternative if the downstream application is highly sensitive to the mild oxidizing potential of DMSO, which can occasionally affect the Tryptophan (Trp) residue in older solvent batches[3].
-
Aqueous Diluents: Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media will fail. Aqueous buffers must only be used as secondary diluents, added after the peptide is fully solvated in the primary organic solvent.
Quantitative Solvent Efficacy
The following table summarizes the solubility limits and behavioral characteristics of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 across various solvent systems.
| Solvent System | Solubilization Efficacy | Max Stable Concentration | Mechanistic Notes & Assay Suitability |
| 100% Anhydrous DMSO | Excellent | ≥ 10 mM | Primary Stock: Completely disrupts hydrophobic stacking. Ideal for long-term storage at -80°C. |
| 100% DMF | Excellent | ≥ 10 mM | Alternative Stock: Prevents Trp oxidation. Harder to remove via lyophilization than DMSO. |
| 50% Acetonitrile / Water | Moderate | ~ 1 - 2 mM | Analytical: Useful for RP-HPLC mobile phases, but prone to precipitation upon standing. |
| 100% PBS (pH 7.4) | Poor / Insoluble | < 0.1 mM | Avoid Direct Use: Causes immediate hydrophobic collapse and micro-precipitation. |
| Aqueous Buffer (<1% DMSO) | Good (as diluent) | ~ 10 - 50 µM | Working Solution: Must be prepared via slow, dropwise dilution from the master DMSO stock. |
Validated Solubilization Protocol (Self-Validating System)
This protocol is designed to prevent "solvent shock"—a phenomenon where rapid changes in solvent polarity force the lipophilic D-Nal(2') residues to aggregate faster than the aqueous buffer can accommodate the polar residues.
Phase I: Master Stock Preparation (10 mM)
-
Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture, which initiates premature, localized aggregation.
-
Primary Solvation: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve a 10 mM concentration.
-
Agitation: Vortex gently for 60 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 3 to 5 minutes. Caution: Do not heat the solution above 30°C, as elevated temperatures in DMSO accelerate the oxidation of the Trp residue.
-
Validation Check: Hold the vial against a dark background under a direct light source. The solution must be completely transparent with no Tyndall effect (light scattering), confirming the absence of micro-particulates.
Phase II: Working Solution Preparation (Cell-Based Assays)
-
Aliquotting: Transfer the required volume of the 10 mM DMSO stock into a sterile microcentrifuge tube.
-
Gradual Dilution: Add the aqueous assay buffer (e.g., PBS or DMEM) to the DMSO stock dropwise while continuously vortexing at a low speed. Causality: Continuous kinetic energy dispersion prevents localized zones of high aqueous polarity, mitigating solvent shock.
-
Final Validation: Measure the absorbance of the final solution using a UV-Vis spectrophotometer at 280 nm. The presence of Trp and the naphthyl group provides a strong chromophoric signal to verify that the peptide remains in solution and has not adhered to the tube walls[4].
Mechanistic Solubilization Pathway
The following diagram illustrates the critical pathway for successfully transitioning the peptide from a lyophilized state to a bioassay-ready aqueous solution, highlighting the failure point of solvent shock.
Figure 1: Workflow for the solubilization of hydrophobic cyclic melanocortin analogs, demonstrating the critical dilution phase.
Quality Control & Troubleshooting
-
Precipitation During Dilution: If the peptide crashes out of solution during Phase II, you have induced solvent shock. Rescue: Do not add more water. Lyophilize the sample to remove the aqueous phase, or add pure DMSO to re-establish the organic environment, then restart the dilution process more slowly.
-
Storage: Aqueous working solutions should be prepared fresh daily. The 10 mM DMSO master stock should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles, which degrade the cyclic backbone and oxidize Trp.
References
-
Gimenez, L. E., et al. "Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
MDPI. "Microstructure of Sea Cucumber Parastichopus tremulus Peptide Hydrogels and Bioactivity in Caco-2 Cell Culture Model." Marine Drugs, MDPI. URL: [Link]
High-Efficiency HPLC Purification of Hydrophobic Cyclic Peptides Containing D-Nal
Application Note & Protocol Guide
Abstract
The incorporation of D-3-(2-naphthyl)alanine (D-Nal) into cyclic peptides enhances proteolytic stability and membrane permeability, making it a privileged scaffold in modern drug discovery. However, the synergistic effect of the bulky, aromatic naphthyl group and the rigid cyclic backbone creates a "hydrophobic fortress." These peptides frequently exhibit poor solubility, severe aggregation (stacking), and irreversible adsorption to standard C18 stationary phases. This guide details a specialized purification strategy focusing on solubility engineering , stationary phase thermodynamics , and mobile phase modulation to achieve high purity (>98%) and recovery.
Part 1: The Solubility Paradox (Sample Preparation)
The Challenge: Hydrophobic cyclic peptides often crash out of solution when the strong injection solvent mixes with the aqueous mobile phase inside the column head, causing blockages and "ghost" peaks.
Protocol: The "Step-Down" Solvation Method
Do not dissolve directly in the mobile phase. Use this thermodynamic trick to maintain solubility during injection.
-
Primary Solvation (The Disrupter): Dissolve the crude peptide in 100% HFIP (Hexafluoroisopropanol) or DMSO at a high concentration (e.g., 20–50 mg/mL).
-
Why: HFIP is a potent hydrogen-bond disrupter that breaks up pre-formed peptide aggregates (beta-sheet stacking) common in cyclic structures.
-
-
Secondary Dilution (The Bridge): Dilute this concentrate 1:4 with 50% Acetonitrile/Water .
-
Why: This lowers the solvent strength enough to prevent "breakthrough" (where the sample flows un-retained) while keeping the peptide solubilized.
-
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject only the supernatant.
Part 2: Stationary Phase Selection
The Trap: Standard C18 columns often retain D-Nal peptides so strongly that they require 90%+ organic solvent to elute, resulting in poor resolution and low recovery.
Recommended Phases
| Column Type | Mechanism | When to Use |
| C4 (Butyl) | Reduced Hydrophobicity | First Choice. Lower carbon load allows D-Nal peptides to elute earlier (40-60% B), improving peak shape and recovery. |
| Phenyl-Hexyl | Selectivity Choice. Exploits the aromatic naphthyl ring of D-Nal. Excellent for separating diastereomers or closely related impurities that differ only by stereochemistry. | |
| PLRP-S (Polymer) | Hydrophobic/pH Stable | Backup Choice. Use if high pH (ammonium hydroxide) is needed to solubilize the peptide. |
Part 3: Mobile Phase Engineering & Thermodynamics
The "Kinetic Boost" Strategy: D-Nal peptides suffer from slow mass transfer due to their size and hydrophobicity. We overcome this with Heat and Alcohol .
The Mobile Phase Modifier (The "IPA Spike")
Standard Acetonitrile (ACN) may not be strong enough to solvate the D-Nal side chain.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile:Isopropanol (70:30) + 0.1% TFA
-
Why: Isopropanol (IPA) has stronger eluotropic strength for large hydrophobic molecules and helps wet the stationary phase, preventing phase collapse.
-
Thermal Control
Set Column Oven to 60°C – 70°C.
-
Causality: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and increases the kinetic energy of the peptide, breaking weak hydrophobic aggregates and sharpening the peak.
Part 4: Experimental Protocol (Step-by-Step)
Workflow Visualization
Caption: Iterative workflow for optimizing stationary phase and solvent composition for hydrophobic peptides.
Detailed Procedure
1. System Setup
-
Column: C4 or Phenyl-Hexyl, 5µm, 100Å (or 300Å if MW > 2000 Da).
-
Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).
-
Detection: UV at 220 nm (Peptide bond) and 280 nm (Naphthyl/Aromatic absorption). Note: D-Nal absorbs strongly at 280 nm, which helps distinguish it from non-aromatic impurities.
2. Gradient Programming (Linear Scouting) Run a wide gradient to locate the peptide.
-
Time 0: 20% B
-
Time 20: 95% B
-
Time 25: 95% B (Hold)
3. Optimization (Focused Gradient) Once the peak elutes (e.g., at 60% B), create a "shallow" gradient across that region to maximize separation.
-
Formula: Start 10% below elution point; End 10% above.
-
Example: If elution is at 60% B -> Gradient: 50% to 70% B over 20 minutes.
4. Fraction Collection
-
Trigger collection based on slope/threshold.
-
Immediate Action: Neutralize fractions if the peptide is acid-sensitive, or immediately freeze to prevent degradation.
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad, Tailing Peaks | Aggregation or secondary interactions. | Increase column temp to 65-70°C . Add 1% NaClO₄ (chaotropic salt) to Mobile Phase A. |
| "Ghost" Peaks (Carryover) | Peptide sticking to injector or column frit. | Implement a "Sawtooth" wash: Inject 100% TFE (Trifluoroethanol) or IPA between runs. |
| High Backpressure | Precipitation of peptide inside the column. | Reduce injection volume.[1] Switch to Wide-Pore (300Å) stationary phase. |
| Split Peaks | Atropisomerism (slow rotation of D-Nal). | Run at elevated temperature (>60°C) to speed up interconversion, merging the split peaks into one sharp peak. |
References
-
Agilent Technologies. (2002).[2] Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Link
-
CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. Link
-
Biotage. (2023).[3] Which Stationary Phase Should I Choose For My Peptide Purification?Link
-
National Institutes of Health (PMC). (2010). Quantitative Improvements in Peptide Recovery at Elevated Chromatographic Temperatures. Link
-
BenchChem. (2025).[1] Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides. Link
Sources
Application Note: Fluorescence Labeling Strategies for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
This Application Note is designed for researchers in peptide pharmacology and chemical biology. It addresses the specific structural challenges of labeling the cyclic melanocortin analog c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 and provides actionable protocols for generating fluorescent probes without compromising receptor affinity.
Executive Summary & Structural Analysis
The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a specialized class of melanocortin receptor (MCR) ligands. Structurally, it is a head-to-tail cyclic hexapeptide (or side-chain-to-head lactam) containing the pharmacophore D-Nal(2')-Arg-Trp.
The "Stealth" Challenge
Before attempting labeling, one must recognize that this specific sequence presents a unique chemical challenge: It lacks reactive handles for standard conjugation.
-
N-Terminus: The Norleucine (Nle) amine is consumed in the cyclization bond (linked to the Glutamic acid side-chain or C-terminus).
-
Side Chains:
-
Asp/Glu: Likely involved in structural rigidity or cyclization; carboxyls are not unique targets.
-
Arg: The guanidino group is too basic (pKa ~12.5) and unreactive for selective labeling.
-
Trp/D-Nal: Aromatic rings are poor targets for specific conjugation without harsh chemistry.
-
Therefore, you cannot label the "finished" off-the-shelf peptide. Successful fluorescence labeling requires a Rational Design Strategy where a "handle" is incorporated during Solid-Phase Peptide Synthesis (SPPS).
Strategic Approaches
We recommend three distinct approaches depending on your experimental needs:
Approach A: Intrinsic Fluorescence (Label-Free)
Best for: Binding kinetics, membrane insertion studies. Mechanism: The D-Nal(2') (D-2-naphthylalanine) residue is intrinsically fluorescent.
-
Excitation: ~280 nm
-
Emission: ~330–340 nm
-
Advantage: Zero steric perturbation; exact native ligand behavior.
-
Disadvantage: UV excitation is incompatible with most confocal microscopy and flow cytometry; overlaps with Tryptophan.
Approach B: The "Click" Analog (Recommended)
Best for: Confocal microscopy, Flow Cytometry, In vivo imaging. Mechanism: Substitution of Nle with Propargylglycine (Pra) to create a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Rationale: Nle acts as a hydrophobic spacer. Replacing it with Pra (structurally similar but with an alkyne) minimally disrupts the D-Nal-Arg-Trp pharmacophore.
Approach C: The Lysine Scan
Best for: If "Click" reagents are unavailable. Mechanism: Replace Nle with Lysine .
-
Rationale: Introduces a primary amine for standard NHS-Ester labeling.
-
Risk: The positive charge of Lysine may alter receptor selectivity compared to the neutral Nle/Pra.
Detailed Protocol: Synthesis of the "Click-Ready" Analog
This protocol details the synthesis of c[Pra-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 and its subsequent labeling with an Azide-Fluorophore (e.g., Cy5-Azide).
Phase 1: Solid Phase Peptide Synthesis (SPPS)
Materials:
-
Rink Amide MBHA Resin (Low loading: 0.3–0.4 mmol/g to prevent aggregation)
-
Fmoc-Glu(ODmab)-OH (Side-chain protection removable by hydrazine for head-to-side-chain cyclization)
-
Fmoc-Pra-OH (Propargylglycine)
-
Standard Fmoc-AA-OH: Asp(OtBu), D-Nal(2'), Arg(Pbf), Trp(Boc).
-
Coupling Reagents: HATU/DIEA.[1]
Workflow:
-
Resin Loading: Couple Fmoc-Glu(ODmab)-OH to Rink Amide resin (anchors C-term as amide).
-
Elongation: Synthesize linear sequence: Fmoc-Pra-Asp(OtBu)-D-Nal-Arg(Pbf)-Trp(Boc)-Glu(ODmab)-Resin.
-
Selective Deprotection:
-
Remove Fmoc from N-term (20% Piperidine).
-
Remove ODmab from Glu side-chain (2% Hydrazine in DMF).
-
Note: Do NOT cleave other side chains (Pbf, Boc, tBu).
-
-
On-Resin Cyclization:
-
Reagent: PyBOP (5 eq), HOBt (5 eq), DIEA (10 eq) in DMF.
-
Time: 4–16 hours. Monitor by Kaiser test (should go from Blue -> Colorless).
-
-
Global Cleavage:
-
Reagent: TFA/TIPS/H2O (95:2.5:2.5).
-
Precipitate in cold diethyl ether.
-
Phase 2: "Click" Labeling (CuAAC)
Reaction Logic: Labeling is performed after cyclization and purification to ensure the bulky dye does not hinder ring formation.
Reagents:
-
Peptide: c[Pra-Asp-D-Nal-Arg-Trp-Glu]-NH2 (1 mM in DMSO/H2O 1:1)
-
Dye: Cy5-Azide (or Alexa Fluor 647-Azide) (1.2 eq)
-
Catalyst: CuSO4 (1 eq) + THPTA (Ligand, 5 eq)
-
Reductant: Sodium Ascorbate (5 eq)
Step-by-Step:
-
Dissolve: Dissolve 1 mg of peptide in 500 µL degassed buffer (PBS pH 7.4 or 50% DMSO if hydrophobic).
-
Mix: Add Cy5-Azide (from DMSO stock).
-
Catalyze: Premix CuSO4 and THPTA, then add to the reaction. Finally, add Sodium Ascorbate.
-
Incubate: 1 hour at Room Temperature in the dark.
-
Quench: Add EDTA (10 mM final) to chelate Copper.
-
Purification: HPLC (C18 column). The labeled peptide will elute significantly later than the unlabeled precursor due to the dye's hydrophobicity.
Visualization of Workflow
The following diagram illustrates the critical decision pathways and synthesis logic for this peptide.
Caption: Workflow for selecting and executing the optimal labeling strategy. Strategy B (Click Chemistry) is preferred for imaging applications.
Data & QC Parameters
When characterizing your labeled peptide, use the following expected parameters to validate success.
| Parameter | Unlabeled (Native) | Click-Labeled (Cy5-Analog) | Notes |
| Molecular Weight | ~950–980 Da (Calc.) | ~1600–1700 Da | Mass shift = Dye + Triazole linker. |
| HPLC Retention | Moderate Hydrophobicity | High Hydrophobicity | Dye significantly increases retention time. |
| Excitation Max | 280 nm (D-Nal) | 647 nm (Cy5) | |
| Emission Max | 335 nm | 665 nm | |
| Receptor Affinity | High (nM range) | Variable | Verify binding affinity (Ki) vs. native using competition binding assay. |
Troubleshooting the "Pharmacophore"
The D-Nal(2')-Arg-Trp sequence is the active site .
-
Issue: If the labeled peptide loses affinity.
-
Cause: The dye is sterically hindering the receptor pocket.
-
Solution: Increase the linker length between the peptide backbone (Pra residue) and the Dye. Use a PEG3-Azide or PEG5-Azide linker to distance the fluorophore from the binding interface.
References
-
Hruby, V. J., et al. (1995). "Cyclic lactam alpha-melanocyte stimulating hormone analogues of Ac-Nle4-cyclo[Asp5, D-Phe7, Lys10] alpha-melanocyte stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors." Journal of Medicinal Chemistry. Link
-
Gonçalves, E., et al. (2019). "Fluorescence labeling of peptides and proteins." Molecules. Link
-
Mayor, S., et al. (2003). "Structural study of melanocortin peptides by fluorescence spectroscopy: identification of β-(2-naphthyl)-D-alanine as a fluorescent probe." Biochimica et Biophysica Acta (BBA). Link
-
Bednarek, M. A., et al. (2001).[2] "Potent and selective peptide agonists of alpha-melanocyte stimulating hormone (alpha-MSH) action at human melanocortin MC4 receptor." Journal of Medicinal Chemistry. Link
Sources
Application Note: High-Throughput Determination of IC50 Values for Melanocortin Ligand c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 via cAMP Functional Assays
Target Audience: Researchers, assay scientists, and drug development professionals specializing in GPCR pharmacology and metabolic disease therapeutics.
Scientific Background & Pharmacophore Rationale
The melanocortin system consists of five G-protein-coupled receptors (MC1R–MC5R) that primarily couple to the stimulatory G-protein (
The synthetic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 represents a highly constrained cyclic lactam analog featuring the core melanocortin signaling motif (Arg-Trp). The critical structural modification in this peptide is the incorporation of the bulky, aromatic D-Nal(2') (D-2-naphthylalanine) residue at the standard position 7. Historically, substituting D-Phe with D-Nal(2') in cyclic scaffolds (such as the benchmark peptide SHU9119) sterically hinders the active conformation required to trigger MC3R and MC4R activation[1][2]. Consequently, this substitution reliably converts non-selective agonists into potent, nanomolar-range antagonists at MC3R and MC4R, while frequently retaining partial or full agonism at MC1R and MC5R[3][4].
To accurately characterize the inhibitory potency (
Fig 1: Melanocortin GPCR signaling pathway illustrating competitive antagonism at the receptor level.
Assay Principle: TR-FRET cAMP Detection
To quantify the
Causality of the Assay Mechanics:
The assay relies on the competition between endogenous cAMP produced by the cells and an exogenous
-
High Intracellular cAMP (Agonist active): Endogenous cAMP displaces the
-tracer from the antibody, disrupting proximity and resulting in a low FRET signal (emission at 665 nm drops). -
Low Intracellular cAMP (Antagonist active): The peptide successfully blocks the receptor; adenylyl cyclase remains inactive. The
-tracer binds freely to the antibody, yielding a high FRET signal .
Fig 2: TR-FRET competitive immunoassay principle for quantifying intracellular cAMP accumulation.
Experimental Design & Protocol Causality
A self-validating protocol requires strict control over variables that influence GPCR kinetics. The following causal rules dictate the experimental design:
-
Phosphodiesterase (PDE) Inhibition: Cells must be treated with IBMX (3-isobutyl-1-methylxanthine). Why? IBMX prevents the rapid enzymatic degradation of cAMP into AMP, ensuring the measured signal reflects total adenylyl cyclase activity[5][6].
-
Agonist
Co-incubation: To measure antagonist , the peptide must be co-incubated with a reference agonist (e.g., NDP-α-MSH). Why? Using the agonist at its (rather than ) provides a robust signal window while preventing receptor saturation. Saturation would competitively mask the antagonist's true affinity, artificially shifting the curve to the right[5]. -
Low-Volume 384-Well Format: Why? TR-FRET requires close physical proximity of fluorophores. Low-volume plates (e.g., 20 µL final volume) reduce the meniscus effect and concentrate the detection reagents, maximizing the signal-to-noise ratio[6][7].
Step-by-Step Methodology
Phase 1: Reagent & Cell Preparation
-
Cell Culture: Harvest CHO-K1 or HEK293 cells stably expressing the target human melanocortin receptor (e.g., hMC4R) at 80% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity[5].
-
Assay Buffer: Prepare the stimulation buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA (to prevent non-specific peptide adhesion to plastic), and 0.5 mM IBMX[5]. Adjust pH to 7.4.
-
Cell Suspension: Resuspend cells in the assay buffer to a working concentration of
cells/mL (yielding 1,500 cells per 10 µL well addition)[5].
Phase 2: Compound Preparation
-
Agonist Baseline: Prepare a solution of NDP-α-MSH at
its pre-determined concentration in assay buffer. -
Antagonist Dilution: Prepare a 10-point, 3-fold serial dilution of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 starting at a top concentration of 10 µM (yielding a final top assay concentration of 2.5 µM).
Phase 3: Assay Execution (Antagonist Mode)
-
Plating: Dispense 5 µL of the cell suspension into a 384-well low-volume white microplate[7].
-
Compound Addition: Add 2.5 µL of the serially diluted antagonist peptide to the respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding to the receptor.
-
Stimulation: Add 2.5 µL of the
NDP-α-MSH solution to all wells (except negative controls, which receive buffer). -
Incubation: Seal the plate and incubate for 30 minutes at 37°C.
Phase 4: Lysis and TR-FRET Detection
-
Detection Reagents: Reconstitute the
-cAMP tracer and the Anti-cAMPngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -cryptate in the manufacturer's lysis buffer. -
Lysis Addition: Add 5 µL of
-cAMP, followed immediately by 5 µL of Anti-cAMP cryptate to all wells.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Equilibration: Incubate the plate for 1 hour at room temperature protected from light.
-
Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excitation at 320 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor)[6][7].
Data Analysis & Representative Results
Calculate the TR-FRET ratio for each well:
Convert ratios to cAMP concentrations using a standard curve generated in parallel. Plot the normalized cAMP accumulation (%) against the log concentration of the antagonist. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the
Expected Pharmacological Profile
Based on structurally homologous D-Nal(2')-substituted cyclic lactam peptides (such as SHU9119 and analogue 13 from Mayorov et al.), the expected functional profile of this peptide demonstrates potent MC3R/MC4R antagonism and MC1R/MC5R agonism[1][3][4].
Table 1: Representative Functional Data for D-Nal(2') Cyclic Melanocortin Analogs
| Receptor Subtype | Functional Mode | Representative | Representative | Emax (%) |
| hMC1R | Agonist | N/A (Does not inhibit) | 1.2 – 2.5 | 100% |
| hMC3R | Antagonist | 3.5 – 6.0 | N/A | < 10% |
| hMC4R | Antagonist | 0.2 – 0.8 | N/A | < 5% |
| hMC5R | Agonist | N/A (Does not inhibit) | 0.05 – 0.2 | 100% |
Note: The exact values will vary based on cell line expression levels and assay conditions; however, the divergence in functional activity (antagonism at MC3/4R vs. agonism at MC1/5R) is the hallmark of the D-Nal(2')-Arg-Trp pharmacophore[1][3][4].
References
-
Mayorov, A. V., et al. (2006). "Development of cyclic gamma-MSH analogues with selective hMC3R agonist and hMC3R/hMC5R antagonist activities." Journal of Medicinal Chemistry, 49(6), 1946-1952. URL: [Link]
-
Hruby, V. J., et al. (1995). "Cyclic lactam alpha-melanotropin analogues of Ac-Nle4-cyclo[Asp5, D-Phe7,Lys10] alpha-melanocyte-stimulating hormone-(4-10)-NH2 with bulky aromatic amino acids at position 7 show high antagonist potency and selectivity at specific melanocortin receptors." Journal of Medicinal Chemistry, 38(18), 3454-3461. URL: [Link]
-
Grieco, P., et al. (2000). "D-Amino acid scan of gamma-melanocyte-stimulating hormone: importance of Trp(8) on human MC3 receptor selectivity." Journal of Medicinal Chemistry, 43(25), 4998-5002. URL: [Link]
-
Ramachandrappa, S., et al. (2013). "Identification of a novel specific small-molecule melanocortin-2-receptor antagonist." Molecular Endocrinology, 27(6), 952-963. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracosactide Acetate [benchchem.com]
- 7. Dersimelagon|Selective MC1R Agonist|RUO [benchchem.com]
Fmoc Solid-Phase Synthesis of the Cyclic Hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂: A Detailed Guide for Researchers
Introduction: The Significance and Synthetic Strategy of a Cyclic Peptide Analog
The cyclic hexapeptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ represents a class of constrained molecules with significant potential in drug discovery and biochemical research. Its structure, featuring a lactam bridge and incorporating the unnatural amino acid D-2-naphthylalanine (D-Nal(2')), suggests a design aimed at enhanced receptor affinity, selectivity, and metabolic stability compared to its linear counterparts.[1][2] Such cyclic peptides are often developed as mimetics of protein loops or to stabilize bioactive conformations, for instance, targeting integrin receptors or G-protein coupled receptors.[3][4][5][6][7]
This guide provides a comprehensive, in-depth protocol for the synthesis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ using a robust Fmoc-based solid-phase peptide synthesis (SPPS) strategy. We will delve into the rationale behind each step, from resin selection to final purification, with a focus on addressing the specific challenges posed by the constituent amino acids. The protocol detailed herein employs an on-resin cyclization approach, forming a lactam bridge between the side chains of Aspartic acid (Asp) and Glutamic acid (Glu) to yield the desired cyclic structure with a C-terminal amide.[1][8][9][10]
I. Foundational Principles: The Fmoc/tBu Strategy for Peptide Synthesis
The synthesis will be conducted using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. This strategy is predicated on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid, and acid-labile protecting groups for the side chains of trifunctional amino acids.[11][12] This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting groups, which are only removed during the final cleavage from the solid support.[11][13]
Key Considerations for the Target Peptide:
-
Resin Selection: To obtain a C-terminal amide, a Rink Amide resin is the appropriate choice.[11] This resin contains a linker that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields a peptide with a C-terminal carboxamide.
-
Protecting Group Strategy: The selection of side-chain protecting groups is critical for a successful synthesis. For the target peptide, the following strategy is recommended:
-
Asp(OAll) and Glu(OAll): The use of allyl (All) esters for the side chains of Asp and Glu provides an orthogonal protecting group that can be selectively removed on-resin using a palladium catalyst.[8][14] This is essential for the subsequent on-resin cyclization to form the lactam bridge.
-
Arg(Pbf): The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the standard for protecting the guanidinium group of Arginine in Fmoc-SPPS. It is highly acid-labile and can be efficiently removed during the final TFA cleavage.[15]
-
Trp(Boc): The indole side chain of Tryptophan is susceptible to modification by cationic species generated during TFA cleavage. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen minimizes these side reactions.[14][16]
-
D-Nal(2'): The naphthyl side chain of D-2-naphthylalanine does not typically require protection.
-
Nle: Norleucine does not have a functional side chain and therefore requires no protection.
-
II. Materials and Reagents
Resins, Amino Acids, and Reagents
| Component | Description | Recommended Supplier |
| Resin | Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g loading) | Major peptide synthesis suppliers |
| Fmoc-Amino Acids | Fmoc-Glu(OAll)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Nal(2')-OH, Fmoc-Asp(OAll)-OH, Fmoc-Nle-OH | Reputable biochemical suppliers |
| Coupling Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Chemical reagent companies |
| Base | DIPEA (N,N-Diisopropylethylamine) | Chemical reagent companies |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Prepared in-house |
| Allyl Deprotection | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Phenylsilane (PhSiH₃) | Chemical reagent companies |
| Solvents | DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (anhydrous) | Chemical reagent suppliers |
| Cleavage Cocktail | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (H₂O) | Chemical reagent companies |
III. Detailed Synthesis Protocol
A. Linear Peptide Synthesis on Solid Support
The linear peptide is assembled on the Rink Amide resin in a stepwise manner, starting from the C-terminus (Glu) and proceeding to the N-terminus (Nle).
Workflow for Linear Peptide Synthesis:
Caption: Key steps for the on-resin cyclization of the peptide.
Step-by-Step Protocol:
-
Allyl Group Removal:
-
Wash the resin-bound linear peptide with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (20 eq.) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2 hours. Repeat this step.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
N-Terminal Fmoc Deprotection:
-
Remove the N-terminal Fmoc group from Nle by treating with 20% piperidine in DMF as previously described.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
-
-
Lactam Bridge Formation:
-
Swell the peptide-resin in a larger volume of DMF.
-
Add HATU (3 eq.) and DIPEA (6 eq.) to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours. [17]The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
C. Cleavage from Resin and Final Deprotection
This step simultaneously cleaves the cyclic peptide from the solid support and removes the remaining side-chain protecting groups (Pbf on Arg and Boc on Trp).
Step-by-Step Protocol:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). [11]2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. [11]3. Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether to remove scavengers. [17] * Dry the crude peptide pellet under vacuum.
-
IV. Purification and Characterization
A. Purification by Reverse-Phase HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of mobile phase B (e.g., 10-60% over 30 minutes) |
| Detection | UV at 220 nm and 280 nm |
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Inject the solution onto the HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
B. Characterization by Mass Spectrometry
The identity of the purified cyclic peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Expected Mass:
The monoisotopic mass of the final product, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂, should be calculated and compared with the experimentally determined mass.
V. Troubleshooting and Expert Insights
-
Incomplete Coupling: As mentioned, the bulky D-Nal(2') residue may require more stringent coupling conditions. The use of alternative coupling reagents like COMU under microwave heating has been shown to be effective for sterically hindered couplings. [18]* Aspartimide Formation: The Asp-Arg sequence can be prone to aspartimide formation during Fmoc deprotection. [12]Using milder deprotection conditions or additives like Oxyma Pure to the piperidine solution can mitigate this side reaction. [12]* Glutarimide Formation: In some sequences, glutarimide formation can occur during on-resin cyclization involving glutamic acid. [8]Careful monitoring of the cyclization step is crucial.
-
Tryptophan Modification: The use of Fmoc-Trp(Boc)-OH is strongly recommended to prevent alkylation of the indole side chain during TFA cleavage, especially in the presence of the Pbf group from Arginine. [16][19]* Incomplete Pbf Deprotection: For peptides containing Arg(Pbf), ensure sufficient cleavage time. If incomplete deprotection is observed, a longer reaction time or a second treatment with fresh cleavage cocktail may be necessary. [15][19]
VI. Conclusion
The Fmoc-based solid-phase synthesis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ is a challenging yet achievable process. By employing an orthogonal protection strategy with allyl-based protecting groups for the side chains involved in the lactam bridge, on-resin cyclization can be performed efficiently. Careful selection of reagents, monitoring of key reaction steps, and robust purification techniques are paramount to obtaining the target cyclic peptide in high purity. This guide provides a detailed and scientifically grounded protocol to aid researchers in the successful synthesis of this and similar complex cyclic peptides.
VII. References
-
Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. (n.d.). PMC. [Link]
-
Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin. (2016). AACR Journals. [Link]
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
-
Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis. [Link]
-
Cyclic and Disulfide Bridge Peptides. (n.d.). GenScript. [Link]
-
Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. (n.d.). Peptide Chemistry. [Link]
-
Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (2009). SciSpace. [Link]
-
Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). ScienceDirect. [Link]
-
Efficient solid-phase synthesis of cyclic RGD peptides under controlled Microwave Heating. (2009). ResearchGate. [Link]
-
Peptide cyclization. (n.d.). SB-PEPTIDE. [Link]
-
Lactam ring cyclic peptides. (n.d.). Eurogentec. [Link]
-
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide. (2014). Organic & Biomolecular Chemistry. [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2012). PMC. [Link]
-
HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. [Link]
-
On-resin peptide cyclization. (2006). Google Patents.
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec. [Link]
-
Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.). Nature. [Link]
-
A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. (2011). PMC. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Anaspec. [Link]
-
Unusual Amino Acids: Naphthylalanine. (2025). LifeTein Peptide Blog. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu. [Link]
-
UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (2026). Chromatography Today. [Link]
-
Fmoc-D-2-Nal-OH. (n.d.). Aapptec Peptides. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (2019). CEM. [Link]
-
Solid-Phase Peptide Head-to-Side Chain Cyclodimerization: Discovery of C2-Symmetric Cyclic Lactam Hybrid α-Melanocyte-Stimulating Hormone (MSH)/Agouti-Signaling Protein (ASIP) Analogues with Potent Activities at the Human Melanocortin Receptors. (2015). PMC. [Link]
-
Fmoc-D-2-Naphthylalanine. (n.d.). Midas Pharma. [Link]
-
Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity. (2003). PMC. [Link]
-
Conformationally Constrained Ac-His-D-Nal(2')-Nle-Trp-NH2 Analogues Leads to Selective Melanotropins. (2016). ResearchGate. [Link]
-
Process for the Synthesis of Ac-Arg-Cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH2. (2012). Google Patents.
Sources
- 1. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
- 6. Cyclic & Constrained Peptides | Eurogentec [eurogentec.com]
- 7. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic and Disulfide Bridge Peptides — Advanced Peptides [advancedpeptides.com]
- 10. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific synthetic challenges associated with c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 , a highly selective cyclic melanocortin (MSH) receptor analog [1].
This peptide features a complex head-to-side-chain global constraint , requiring a macrolactamization event between the N-terminal
Below, you will find a mechanistic breakdown of the workflow, targeted troubleshooting FAQs, and self-validating experimental protocols designed to maximize your cyclization yield and crude purity.
Part 1: Synthesis Workflow & Logic
To achieve this head-to-side-chain cyclization, the linear precursor must be synthesized on a Rink Amide resin to yield the C-terminal amide. The fully protected resin-bound intermediate is: Fmoc-Nle-Asp(OtBu)-D-Nal(2')-Arg(Pbf)-Trp(Boc)-Glu(OAll)-RinkAmide-Resin
The workflow requires orthogonal deprotection of the Fmoc and Allyl (OAll) groups prior to on-resin cyclization, ensuring that the Asp(OtBu) residue remains protected to prevent unwanted side-chain-to-side-chain crosslinking [2].
Workflow for the on-resin head-to-side-chain cyclization of the melanocortin analog.
Part 2: Troubleshooting FAQs
Q1: My cyclization yield is extremely low, and LC-MS shows a high abundance of the linear precursor. What is causing this?
A1: Low macrolactamization efficiency is typically caused by incomplete removal of the orthogonal protecting group on the Glu side chain (OAll) or insufficient activation of the
-
Causality: The Pd(0)-catalyzed deallylation is highly sensitive to oxidation. If the
catalyst is compromised, the allyl group remains intact, physically preventing cyclization. Furthermore, forming a 19-membered macrocycle is entropically unfavorable and requires highly efficient coupling kinetics. -
Self-Validation System: Never proceed blindly to cyclization. After the Pd(0) step, perform a mini-cleavage on 1 mg of resin. Analyze via LC-MS to confirm a mass shift of -40 Da (loss of the allyl group). If the -40 Da shift is absent, repeat the deallylation with fresh catalyst.
Q2: I am observing a major byproduct with a mass of -18 Da relative to the target mass. What is this side reaction?
A2: This is classic aspartimide formation , a notorious side reaction that occurs specifically at the Asp-D-Nal(2') junction during repeated base exposure.
-
Causality: The bulky D-Naphthylalanine (D-Nal) residue restricts the backbone conformation, forcing the amide nitrogen into close proximity with the
-carboxyl of the adjacent Asp residue. Exposure to base (piperidine during Fmoc removal, or DIEA during cyclization) catalyzes a nucleophilic attack, resulting in the loss of water (-18 Da) and the formation of a cyclic aspartimide intermediate.
Mechanism of base-catalyzed aspartimide formation at the Asp-D-Nal(2') dipeptide sequence.
-
Solution: Incorporate 0.1 M HOBt or 0.1 M Oxyma Pure into your 20% piperidine/DMF deprotection solution to buffer the basicity. For a permanent structural fix, synthesize the sequence using Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. The bulky 3-methylpentyl (Mpe) group sterically shields the
-carboxyl from nucleophilic attack.
Q3: My Tryptophan (Trp) residue shows +56 Da or +40 Da adducts after global cleavage. How do I protect it?
A3: Tryptophan's electron-rich indole ring is highly susceptible to electrophilic alkylation[3].
-
Causality: A +40 Da adduct indicates allylation, meaning the allyl cations generated during the Pd(0) deprotection step were not properly quenched. A +56 Da adduct indicates tert-butyl alkylation, meaning the
-butyl cations cleaved from the Asp(OtBu) group during final TFA cleavage attacked the Trp ring. -
Solution: For deallylation, ensure a strict 10–20 equivalent excess of phenylsilane (
) is used as an allyl scavenger. For global cleavage, abandon standard TFA/TIS/H2O cocktails and use Reagent K , which contains ethanedithiol (EDT) and thioanisole to aggressively quench carbocations.
Part 3: Standardized Experimental Protocols
Protocol A: Orthogonal Deallylation of Glu(OAll)
-
Resin Swelling: Swell the peptidyl-resin (containing the Fmoc-deprotected N-terminal Nle and C-terminal Glu(OAll)) in anhydrous DCM for 30 minutes.
-
Catalyst Preparation: In a separate vial, dissolve
(0.1 eq relative to resin loading) and Phenylsilane ( , 10 eq) in anhydrous DCM. Note: The solution must be prepared immediately before use to prevent catalyst oxidation. -
Reaction: Add the catalyst solution to the resin and agitate under an argon atmosphere for 2 hours in the dark.
-
Washing: Drain the resin and wash extensively to remove palladium residues: DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and DMF (3x).
-
Validation Check: Cleave a 1 mg resin aliquot using 95% TFA for 1 hour. Analyze via LC-MS to confirm the loss of 40 Da.
Protocol B: On-Resin Head-to-Side-Chain Macrolactamization
-
Activation: Swell the deallylated resin in DMF. Prepare a solution of HATU (3 eq) and HOAt (3 eq) in a minimal volume of DMF. Add this to the resin.
-
Base Addition: Add DIEA (6 eq) dropwise to the reaction mixture to initiate activation of the Glu
-carboxyl. -
Cyclization: Agitate the resin at room temperature for 12–16 hours.
-
Validation Check: Perform a Kaiser test on a few beads. A negative result (beads remain yellow) confirms the complete consumption of the N-terminal Nle primary amine, validating successful cyclization.
Protocol C: Global Cleavage and Scavenging (Reagent K)
-
Cocktail Preparation: Prepare Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and Ethanedithiol (EDT, 2.5%).
-
Cleavage: Add 10 mL of Reagent K per gram of resin. Agitate for 2.5 hours at room temperature.
-
Precipitation: Filter the cleavage cocktail directly into cold diethyl ether (-20°C) to precipitate the cyclic peptide. Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Lyophilize prior to HPLC purification.
Part 4: Quantitative Data Summaries
Table 1: Coupling Reagent Comparison for Head-to-Side-Chain Cyclization Data reflects average outcomes for 19-membered macrocycle formation on solid support.
| Coupling Reagent | Base | Activation Time | Cyclization Yield (%) | Epimerization Risk (D-Nal/Arg) |
| DIC / Oxyma | None | 24 hours | 45 - 55% | Low |
| PyBOP / HOBt | DIEA | 16 hours | 60 - 70% | Moderate |
| HATU / HOAt | DIEA | 12 hours | 75 - 85% | Moderate |
| DEPBT | DIEA | 24 hours | 50 - 60% | Very Low |
Table 2: Cleavage Cocktails and Trp Protection Efficacy Data reflects side-reaction prevalence during the cleavage of Trp-containing sequences.
| Cleavage Cocktail | Scavengers Used | Trp Alkylation (+56 Da) | Trp Oxidation (+16 Da) |
| Standard TFA (95%) | H2O, TIS | High (>20%) | Moderate |
| Reagent B | Phenol, TIS, H2O | Moderate (~10%) | Low |
| Reagent K | Phenol, Thioanisole, EDT, H2O | Minimal (<2%) | Minimal (<1%) |
Part 5: References
Preventing aggregation of hydrophobic peptides containing D-Nal(2')
Technical Support Center: Preventing Aggregation in D-Nal(2') Peptides
Executive Summary
Incorporating D-Nal(2') (D-2-naphthylalanine) into peptide sequences is a powerful strategy for enhancing receptor affinity and proteolytic stability, particularly in LHRH antagonists and antimicrobial peptides. However, its bulky, hydrophobic naphthyl side chain introduces significant challenges: steric hindrance during coupling and hydrophobic collapse (aggregation) during synthesis and purification.
This guide provides a self-validating technical framework to overcome these barriers, ensuring high-yield synthesis and reliable solubilization.
Module 1: Solid-Phase Peptide Synthesis (SPPS)
Q1: My crude purity is low, and I see deletion sequences after the D-Nal(2') residue. Is the coupling failing?
Diagnosis: While D-Nal(2') is sterically hindered, the root cause is often on-resin aggregation (β-sheet formation) of the growing peptide chain, which limits the accessibility of the N-terminus for the incoming bulky D-Nal residue.
Technical Solution: You must disrupt the intermolecular hydrogen bonding network on the resin.
-
Solvent Engineering: Switch from DMF to NMP (N-methyl-2-pyrrolidone) for the entire synthesis of the hydrophobic segment. NMP swells the resin better and solvates hydrophobic chains more effectively than DMF.[1]
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture and the deprotection solution. This disrupts hydrogen bonds within the resin matrix.
-
Resin Choice: Use PEG-based resins (e.g., ChemMatrix, NovaPEG) instead of polystyrene. PEG backbones solvate better in both organic and aqueous environments, reducing aggregation.
Q2: How do I optimize the coupling cycle specifically for the D-Nal(2') residue?
Protocol: The "Bulky Hydrophobe" Cycle Standard protocols often fail here. Use this optimized workflow:
-
Activation: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HOAt) facilitates acylation of sterically hindered amines.
-
Double Coupling: Mandatory for D-Nal(2').
-
Coupling 1: 3 eq.[2] Fmoc-D-Nal(2')-OH, 2.9 eq. HATU, 6 eq. DIPEA in NMP (1 hour).
-
Coupling 2: 1 eq. Fmoc-D-Nal(2')-OH, 0.9 eq. HATU, 2 eq. DIPEA in NMP (2 hours or overnight).
-
-
Temperature: Perform the coupling at 50°C (microwave or water bath). Note: Avoid heating if Cys or His are present near the C-terminus to prevent racemization, unless using specific protection.
Q3: The sequence following D-Nal is difficult to couple. How do I prevent "difficult sequence" aggregation?
Strategic Insertion of Backbone Protection: If the sequence allows, insert a Pseudoproline (Ψpro) or Dmb (2,4-dimethoxybenzyl) dipeptide before the hydrophobic D-Nal region starts.
-
Mechanism: These groups act as "kinks" in the peptide backbone, physically preventing the formation of β-sheets.
-
Placement: Insert a Pseudoproline (derived from Ser/Thr) or Dmb-Gly every 5-6 residues within the hydrophobic block.
Module 2: Cleavage & Isolation
Q4: After cleavage, my peptide does not precipitate in cold ether. It forms an oil or stays in solution. What should I do?
Troubleshooting: Highly hydrophobic peptides containing D-Nal(2') often dissolve in diethyl ether, especially when residual TFA is present.
Recovery Protocol:
-
Do NOT discard the ether.
-
Evaporation: Rotovap the cleavage cocktail (TFA/Scavengers) down to a minimal volume (<1 mL).
-
Alternative Precipitation: Try a 1:1 mixture of Cold Ether : Hexane (or Heptane). The non-polar hexane forces the hydrophobic peptide out of solution.
-
The "Direct" Method (Preferred for extremely hydrophobic peptides):
-
Skip ether precipitation entirely.
-
Evaporate TFA under a nitrogen stream.[3]
-
Dissolve the oily residue in 90% Acetic Acid or 50% Acetonitrile/Water .
-
Lyophilize directly. This yields a fluffy powder that is easier to handle than the "ether oil."
-
Module 3: HPLC Purification
Q5: The peptide elutes as a broad smear or is retained permanently on the C18 column. How do I sharpen the peak?
Diagnosis: D-Nal(2') interacts strongly with the C18 alkyl chains. Standard ACN/Water gradients are often insufficient to desorb the peptide, leading to peak broadening and "ghost" peaks in subsequent runs.
Optimization Table: Chromatographic Conditions
| Parameter | Standard Condition | Optimized for D-Nal Peptides | Reasoning |
| Stationary Phase | C18 (100 Å) | C4 or Phenyl-Hexyl (300 Å) | Lower hydrophobicity prevents irreversible binding; wide pores allow better diffusion. |
| Mobile Phase B | Acetonitrile (ACN) | Isopropanol (IPA) or n-Propanol | Alcohols are stronger eluents than ACN for hydrophobic peptides. Try ACN:IPA (1:1). |
| Temperature | Ambient (25°C) | 60°C | Increases mass transfer kinetics and disrupts aggregates on the column. |
| Modifier | 0.1% TFA | 0.1% TFA + 10% HFIP | HFIP (Hexafluoroisopropanol) is a potent solubilizer that breaks helical/sheet structures. |
Module 4: Solubilization & Storage
Q6: I cannot get the purified peptide into solution for my bioassay. It crashes out in PBS.
The "Magic Mixture" Solubilization Protocol: Never attempt to dissolve hydrophobic peptides directly in aqueous buffer.
-
Step 1 (The Disruption): Dissolve the lyophilized peptide in 100% DMSO (Dimethyl Sulfoxide).
-
Volume: Use 1-2% of your final target volume.
-
Action: Vortex vigorously. The peptide must be fully dissolved here. If not, add small amounts of HFIP or Acetic Acid .
-
-
Step 2 (The Stabilization): Add water or buffer dropwise while vortexing.
-
Critical: If turbidity appears, stop. Add more DMSO or sonicate.
-
-
Step 3 (The Final Adjust): Adjust to the final volume.
-
Target: Final DMSO concentration should be < 1% (v/v) to avoid cytotoxicity in cellular assays.
-
Storage Warning: Do not store D-Nal peptides in dilute aqueous solution (e.g., 1 mg/mL in PBS) at 4°C. They will aggregate over time. Store as lyophilized powder or as a high-concentration stock in 100% DMSO at -20°C.
Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting aggregation during the synthesis and purification of D-Nal(2') peptides.
Caption: Decision matrix for troubleshooting aggregation at specific checkpoints in the D-Nal(2') peptide workflow.
References
-
Merck (Novabiochem). Pseudoproline and Isoacyl Dipeptides for Peptide Synthesis. (Accessed 2024).[4]
-
Bachem. Peptide Solubility Guidelines. (2021).[5]
-
Biotage. What do you do when your peptide synthesis fails? (2023).[1][3]
-
BenchChem. Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides. (2025).[6][7]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis. (2024).[4]
-
Nest Group. Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.
Sources
Troubleshooting low solubility of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 in aqueous buffers
Technical Support Center: Troubleshooting Solubility of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the cyclic melanocortin receptor (MC3R/MC4R) ligand, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2[1]. This peptide frequently presents severe solubility challenges in standard aqueous buffers (e.g., PBS, HBSS) due to its unique physicochemical profile.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the thermodynamic causality behind the peptide's behavior and a self-validating protocol to ensure your downstream assays succeed.
Part 1: The Mechanistic Causality of Insolubility (The "Why")
To troubleshoot effectively, we must first understand why this specific sequence resists aqueous solvation. The insolubility of this peptide is driven by a "perfect storm" of three molecular factors:
-
The Zwitterionic "Zero-Charge" State: The sequence contains one acidic residue (Asp, pKa ~3.9) and one basic residue (Arg, pKa ~12.5). Because the N-terminus and the Glu side-chain are locked in a cyclic lactam bridge, and the C-terminus is amidated, the peptide has a net charge of exactly zero across a broad physiological pH range (pH 4.0–12.0). Peptides are notoriously insoluble at or near their isoelectric point (pI) due to the absence of electrostatic repulsion between molecules[2].
-
Hydrophobic Collapse: The inclusion of Norleucine (Nle), Tryptophan (Trp), and the highly bulky, non-natural aromatic D-3-(2-naphthyl)alanine (D-Nal(2')) creates a massive hydrophobic core. In aqueous environments, these nonpolar residues thermodynamically drive the molecule to escape the water, resulting in rapid hydrophobic collapse[3].
-
Aromatic
Stacking: The planar aromatic rings of D-Nal(2') and Trp engage in strong intermolecular stacking. In cyclic peptides, this stacking is geometrically restricted and highly directional, rapidly driving the formation of insoluble beta-sheet-like aggregates or amorphous precipitates[4].
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my peptide form a cloudy white suspension immediately upon adding PBS?
Adding a high-ionic-strength neutral buffer directly to the lyophilized powder forces the zwitterionic peptide into a hydrophobic collapse. The salts in PBS "salt out" the peptide, neutralizing any weak dipole interactions and exacerbating the
Q: Can I just heat the buffer to 37°C to force it into solution?
Heating alone is insufficient for this sequence. While gentle warming (<40°C) increases solvent kinetic energy, it cannot break the strong aromatic
Q: Will using DMSO affect my downstream MC3R/MC4R cAMP accumulation assays? Most cell-based GPCR assays (like those measuring adenylyl cyclase/cAMP activation via Gs-coupled MC3R/MC4R) can tolerate up to 0.5% - 1.0% final DMSO concentration without significant cytotoxicity or assay interference[5]. By preparing a highly concentrated stock in 100% DMSO, the final dilution in the assay well will remain safely below this threshold.
Part 3: Validated Step-by-Step Solubilization Protocol
This self-validating protocol utilizes a "solvent-shifting" strategy to first break intermolecular bonds before introducing the peptide to an aqueous environment.
Phase 1: Stock Solution Preparation (Organic Phase)
-
Calculate Stock Concentration: Aim for a stock solution of 10 mM to 20 mM. This ensures the final DMSO concentration in your assay remains
. -
Add Neat Solvent: Add 100% molecular-biology grade, anhydrous DMSO directly to the lyophilized peptide. Crucial: Do not use aqueous DMSO mixtures for the initial dissolution.
-
Mechanical Disruption: Vortex vigorously for 60 seconds. Follow with bath sonication for 5–10 minutes at room temperature to physically break apart micro-crystals.
-
Validation Check: The solution must be optically clear. If microscopic particulates remain, the
stacking has not been fully disrupted.
Phase 2: Aqueous Dilution (The Critical Step)
-
Pre-warm Buffer: Warm your target aqueous buffer to 25°C–30°C. Note: The inclusion of a carrier protein like 0.1% BSA (Bovine Serum Albumin) is highly recommended. BSA provides hydrophobic pockets that encapsulate the D-Nal(2') and Trp residues, acting as a thermodynamic shield against aggregation.
-
Dropwise Addition: Never add the aqueous buffer to the DMSO stock. When buffer is added to DMSO, the local concentration of water spikes, causing the peptide to instantly crash out. Instead, place the required volume of aqueous buffer in a tube on a vortex mixer. While vortexing at medium speed, add the DMSO peptide stock dropwise into the buffer. This ensures the peptide is dispersed below its critical aggregation concentration instantly.
-
Final Validation: Measure the actual concentration of the dissolved peptide using UV-Vis spectroscopy at 280 nm. Both Tryptophan and D-Nal(2') absorb strongly at 280 nm, allowing you to confirm no peptide was lost to invisible micro-precipitation on the tube walls.
Part 4: Quantitative Solubilization Strategies
The table below summarizes the expected behavior of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 across different solvent systems to help you select the right approach for your specific assay.
| Solvent/Buffer System | Peptide Net Charge | Solvation Mechanism | Expected Solubility Limit | Downstream GPCR Assay Compatibility |
| 100% Anhydrous DMSO | 0 (Zwitterion) | Disrupts H-bonds & | > 20.0 mg/mL | Stock only (Requires >100x dilution) |
| PBS (pH 7.4) | 0 (Zwitterion) | None (Hydrophobic collapse) | < 0.1 mg/mL | Incompatible (Forms cloudy suspension) |
| PBS + 0.1% BSA | 0 (Zwitterion) | Hydrophobic shielding by carrier protein | ~ 1.5 mg/mL | Excellent (Standard for functional assays) |
| 0.1 M Acetic Acid (pH ~3.0) | +1 (Cationic) | Electrostatic repulsion (Arg protonated) | ~ 5.0 mg/mL | Requires neutralization prior to cell exposure |
Part 5: Workflow and Pathway Visualizations
Workflow for disrupting pi-pi stacking and solubilizing highly hydrophobic cyclic peptides.
MC3R/MC4R Gs-coupled signaling pathway activated by melanocortin peptide agonists.
References
-
Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge. PeptideChemistry.org. Available at:[Link]
-
Self-assembling peptides-based nano-cargos for targeted chemotherapy and immunotherapy of tumors. Taylor & Francis Online. Available at: [Link]
-
The melanocortin pathway and control of appetite-progress and therapeutic implications. Journal of Endocrinology (Bioscientifica). Available at:[Link]
Sources
- 1. Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
Optimizing HPLC gradients for separating diastereomers of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
This guide serves as a specialized Technical Support Center for the purification and analysis of the cyclic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 .[1]
This molecule presents a "Perfect Storm" for chromatography: it is hydrophobic (Nle, Nal, Trp), aromatic (Nal, Trp), basic (Arg), and cyclic (constrained conformation).[1] The presence of the non-canonical D-Nal(2') (D-2-naphthylalanine) creates significant risk for diastereomeric impurities (e.g., L-Nal contaminants or racemization during coupling) that are notoriously difficult to separate from the target product.[1]
Part 1: Molecule Profile & Separation Physics
Target: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 Critical Challenge: Resolving the Target from its Diastereomers (impurities with identical mass but different 3D shape).[1]
Why Standard Methods Fail
Standard "Fast LC" gradients (e.g., 5-95% B in 20 min) often fail here because the hydrophobicity difference between the D-Nal and L-Nal forms is microscopic.[1]
-
Pi-Pi Stacking Requirements: The bulky Naphthyl and Indole (Trp) rings require a stationary phase that can engage in
interactions, not just hydrophobic exclusion.[1] -
Basic Tailing: The Arginine (Arg) residue will interact with free silanols on the column silica, causing tailing that masks closely eluting diastereomers.[1]
-
Conformational Masking: Cyclic peptides can adopt "saddle" shapes that hide or expose hydrophobic patches.[1] Temperature control is required to lock these conformations.[1]
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My main peak has a 'shoulder' or splits into two closely eluting peaks."
Diagnosis: This is the classic signature of diastereomer contamination (likely D/L-Nal or D/L-Asp racemization).[1]
Solution: You need to maximize Selectivity (
-
Step 1: Flatten the Gradient.
-
Action: Reduce your gradient slope to 0.2% to 0.33% B per minute .
-
Why: Diastereomers often differ in retention by only 0.5–1.0% organic concentration. A steep gradient sweeps them off the column simultaneously.
-
-
Step 2: Switch the Modifier.
-
Action: If using Formic Acid (FA), switch to Trifluoroacetic Acid (TFA) or Difluoroacetic Acid (DFA) .[1]
-
Why: FA is a weak ion-pairing agent.[1] TFA (0.1%) forms a tight hydrophobic ion pair with the Arg residue, neutralizing the charge and increasing the "effective" hydrophobicity, which amplifies the subtle shape differences between diastereomers.
-
-
Step 3: Lower the Temperature.
Issue 2: "I cannot resolve the impurity despite a shallow gradient on C18."
Diagnosis: The C18 chain is interacting only via hydrophobicity (London Dispersion Forces). It cannot "feel" the difference in the aromatic ring orientation of the Nal(2') residue.
Solution: Leverage
-
Protocol: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1]
-
Mechanism: The phenyl rings on the column will stack with the Naphthyl (Nal) and Indole (Trp) rings of your peptide. The D- and L- configurations of Nal(2') will have different steric access to these column-bound rings, often resulting in a dramatic separation improvement compared to C18.[1]
Issue 3: "Peak shape is broad/tailing, ruining resolution."[1]
Diagnosis: Silanol activity.[1][2][3] The basic Guanidinium group on Arginine is binding to acidic silanols on the silica surface. Solution:
-
Option A (MS Compatible): Use a "Charged Surface Hybrid" (CSH) C18 column or similar technology where the silica surface is positively charged to repel the Arginine.
-
Option B (Non-MS - The "Nuclear Option"): Use TEAP (Triethylamine Phosphate) buffer at pH 2.5–3.0. The triethylamine saturates the silanols, and phosphate is a chaotropic ion that sharpens peaks significantly. Warning: Do not put Phosphate into a Mass Spectrometer.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Starting Point (MS-Compatible)
Use this for initial method development and LC-MS identification.
| Parameter | Setting | Notes |
| Column | Phenyl-Hexyl (Core-Shell), 2.1 x 100mm, 1.7µm or 2.6µm | Phenyl phase targets the Nal/Trp residues.[1] |
| Mobile Phase A | Water + 0.1% DFA (Difluoroacetic Acid) | DFA offers TFA-like shape but better MS sensitivity [1].[1] |
| Mobile Phase B | Acetonitrile + 0.1% DFA | Methanol can be used for different selectivity if ACN fails. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for 2.1mm ID columns.[1] |
| Temperature | 25°C (Start here, lower to 15°C if needed) | |
| Gradient | Isocratic Hold: 5% B for 2 minRamp: 20% to 50% B over 60 minutes (Slope: 0.5%/min) | The shallow slope is critical. |
Protocol B: The "Diastereomer Crusher" (UV-Only/Prep)
Use this when Protocol A fails to separate the D-Nal from L-Nal forms, or for purification where MS is not inline.[1]
| Parameter | Setting | Notes |
| Column | C18 or C8 (Fully Porous), High Surface Area | High carbon load increases interaction time.[1] |
| Mobile Phase A | 100mM Sodium Perchlorate (NaClO₄) + 0.1% Phosphoric Acid (pH ~2.5) | Perchlorate is a chaotropic agent that alters peptide hydration shells [2]. |
| Mobile Phase B | Acetonitrile | |
| Gradient | Very Shallow: 0.2% B per minute increase around the elution point. | |
| Temperature | 10°C - 15°C | Sub-ambient cooling maximizes selectivity.[1] |
Part 4: Visualization & Logic[1]
Method Development Decision Tree
This logic flow guides you through the optimization process based on empirical results.
Caption: Decision matrix for optimizing the separation of hydrophobic cyclic peptide diastereomers.
Mechanism of Interaction: Why Phenyl-Hexyl?
The diagram below illustrates why the Phenyl-Hexyl phase is superior for the D-Nal(2') residue compared to standard C18.
Caption: Mechanism comparison: Phenyl phases engage in specific orbital interactions with Nal/Trp residues.[1]
References
-
Comparison of Mobile Phase Additives (TFA vs DFA).
- Chaotropic Agents in Peptide Separation.
-
Phenyl-Hexyl Selectivity for Arom
-
Temper
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Receptor Desensitization in High-Affinity Melanocortin Agonist Assays
The following technical guide addresses the specific challenges of receptor desensitization when working with high-affinity melanocortin agonists (e.g., Setmelanotide, NDP-α-MSH). It is designed for application scientists and drug discovery researchers.
The High-Affinity Paradox: Introduction
High-affinity agonists like Setmelanotide (EC50 ~0.27 nM) and NDP-α-MSH offer superior potency compared to the endogenous ligand α-MSH. However, their tight binding kinetics often accelerate homologous desensitization —a process where the receptor is phosphorylated, uncoupled from G
In an experimental setting, this manifests as signal fade (tachyphylaxis) , reduced maximal efficacy (
Mechanistic Topology: Why Desensitization Occurs
Understanding the specific pathway is critical for troubleshooting. MCR desensitization is not random; it is a deterministic sequence involving G-protein Receptor Kinases (GRKs) and
Pathway Visualization
The following diagram illustrates the transition of MC4R from an "Active Signaling" state to a "Desensitized/Internalized" state. Note the critical role of residues Thr312 and Ser329/330 in the C-terminal tail.[1]
Figure 1: The MC4R Desensitization Cycle. High-affinity binding promotes GRK phosphorylation, recruiting
Diagnostic Troubleshooting: Is it Desensitization?
User Question: "My cAMP signal plateaus or drops after 60 minutes, even though the agonist is stable. Is my receptor dead?"
Technical Analysis: This is likely desensitization kinetics , not receptor death. Use the following diagnostic matrix to confirm.
| Observation | Probable Cause | Verification Experiment |
| Right-shift in EC50 after pre-incubation | Homologous Desensitization | Perform a "Pulse-Chase" assay (see Protocol A). |
| Loss of Emax (ceiling effect) | Receptor Internalization (Downregulation) | Surface ELISA or Flow Cytometry (see Protocol B). |
| Signal drop in < 15 mins | Rapid G-protein Uncoupling | Use a GRK2/3 inhibitor (e.g., Cmpd 101) to rescue signal. |
| Low signal at T=0 | Low Expression / Transfection Issue | Check surface expression via N-terminal tag (HA/Flag). |
Experimental Protocols
Protocol A: The "Pulse-Chase" Resensitization Assay
Purpose: To quantify the rate at which your receptor recovers after high-affinity agonist exposure.
Reagents:
-
Agonist: Setmelanotide or NDP-α-MSH (100 nM).
-
Wash Buffer: Acidic Glycine (pH 3.0) – Critical for stripping high-affinity ligands.
-
Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX.
Workflow:
-
Pulse: Treat cells with Agonist (100 nM) for 30 minutes to induce maximal desensitization.
-
Strip: Wash 2x with ice-cold Acidic Glycine Buffer (2 min each) to remove surface-bound ligand.
-
Note: Neutral PBS washing is insufficient for nanomolar-affinity binders like Setmelanotide.
-
-
Recovery (Chase): Add warm media (agonist-free) and incubate for variable times (0, 30, 60, 120 min).
-
Re-Challenge: At each time point, stimulate with a sub-maximal dose of agonist (EC80 concentration) for 15 min.
-
Readout: Measure cAMP accumulation.
-
Success Metric: Signal recovery >80% of control indicates successful recycling. <20% indicates lysosomal degradation.
-
Protocol B: Optimizing cAMP Assays for Gs-Coupled MCRs
Purpose: To measure potency without desensitization artifacts.
Critical Parameter: Incubation Time MCRs desensitize rapidly (t1/2 ~ 10-20 min). Standard 60-minute incubations often measure the equilibrium between activation and desensitization, not pure activation.
-
Cell Density: 2,000 - 4,000 cells/well (384-well plate). Overconfluency accelerates desensitization.
-
PDE Inhibition: Pre-incubate with 0.5 mM IBMX for 10 mins.
-
Agonist Addition: Add 5x concentrated agonist.
-
Incubation: Limit to 15 - 30 minutes at 37°C.
-
Why? Beyond 30 mins,
-arrestin recruitment dominates, dampening the cAMP signal.
-
Advanced Mitigation Strategies
Strategy 1: Biased Agonism
If desensitization is compromising your therapeutic window, consider screening for G-protein biased agonists .
-
Balanced Agonists (e.g.,
-MSH): Equal Gs activation and -arrestin recruitment. -
Gs-Biased Agonists: Activate cAMP but recruit minimal
-arrestin. These induce less desensitization. -
Arrestin-Biased: Drive internalization with minimal cAMP (often used to clear receptors).
Strategy 2: Pulsatile Dosing Logic
For in vivo or organoid models, continuous exposure to high-affinity agonists leads to tachyphylaxis.
-
Recommendation: Implement "drug holidays."
-
Mechanism: AgRP (inverse agonist) actively promotes receptor recycling.
-
Protocol: Alternating treatment with an agonist and a wash/recovery period (or low-dose AgRP) can maintain surface receptor density (
).
Troubleshooting Logic Tree (Interactive)
Use this flow to resolve "No Signal" or "Low Signal" issues in your MCR assays.
Figure 2: Step-by-step troubleshooting for MCR signal loss.
References
-
Gao, Y., et al. (2003). Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization.[1][2][3][4][5] Endocrinology, 144(4), 1301–1314.[4]
-
Collet, T.H., et al. (2017). Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency.[5][6][7][8] Molecular Metabolism, 6(10), 1321-1329.
-
Shinyama, H., et al. (2003).[9] Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization.[1][2][3][4][5] Endocrinology, 144(4), 1301–1314.[4]
-
Lottha, et al. (2019). Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation.[2][10] Cell Reports, 34(12).
-
BenchChem Technical Support. (2025). Optimizing Incubation Time for Gs-Coupled Receptor Agonists in cAMP Assays.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation | MDPI [mdpi.com]
- 6. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subthreshold activation of the melanocortin system causes generalized sensitization to anorectic agents in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 10. espeyearbook.org [espeyearbook.org]
Improving plasma stability of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Topic: Improving plasma stability of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2[1]
Executive Summary
You are working with a cyclic hexapeptide, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 , a pharmacophore likely targeting melanocortin receptors (MC3R/MC4R).[1][2] While the inclusion of D-Nal(2') (D-2-naphthylalanine) and cyclization provides resistance to chymotrypsin-like degradation, users frequently report suboptimal plasma half-life (
This guide addresses the three primary failure modes for this molecule: Trypsin-like proteolysis (at the Arg-Trp bond), Oxidative instability (at the Trp residue), and Rapid Renal Clearance (due to low molecular weight).[1]
Part 1: Diagnostic & Assay Troubleshooting
Q: My LC-MS data shows the peptide degrading within minutes, even in frozen plasma. Is the molecule really that unstable?
A: Likely not. This is often an artifact of "Ghost Degradation" —enzymatic activity occurring during sample collection and preparation, or oxidative damage during storage.[2]
The Protocol Audit: Standard EDTA plasma is insufficient for Arg-containing peptides. You must inhibit specific pathway enzymes immediately upon blood draw.[2]
Recommended Stability Assay Workflow
Use this self-validating protocol to distinguish real biological clearance from assay artifacts.
Figure 1: Optimized Plasma Stability Assay Workflow.[1][2] The "Quench" step is the most common point of failure; acid must be added immediately to stop residual protease activity.
Troubleshooting Checklist:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| M+16 / M+32 Peaks | Tryptophan Oxidation | Add Methionine (5 mM) or Ascorbic Acid to the plasma buffer as a scavenger.[1] |
| Loss of Parent Mass | Non-Specific Binding | The D-Nal residue is highly hydrophobic. Use Low-Bind (LoBind) tubes and add 0.1% BSA to the buffer.[1] |
| Rapid <5 min loss | Trypsin Activity | Add PMSF (Serine protease inhibitor) or Leupeptin to the blood collection tube. |
Part 2: Structural Optimization (Chemistry)
Q: The assay is clean, but biological half-life is still < 30 minutes. Why?
A: Your peptide has a molecular weight of ~900–1000 Da. The renal filtration threshold is ~60,000 Da. Even if the peptide is perfectly stable against enzymes, the kidneys will filter it out rapidly. Furthermore, the Arg-Trp bond is a canonical cleavage site for trypsin-like proteases.[1][2]
Mechanism of Instability:
-
Renal Filtration: The primary clearance mechanism for small cyclic peptides.
-
Proteolysis: The Arg residue is positively charged and exposed. Trypsin cleaves C-terminal to Arg.[1][2]
-
Chemical: The Trp indole ring is electron-rich and prone to oxidation by Reactive Oxygen Species (ROS).[1]
Degradation Pathways & Mitigation Strategies
Figure 2: Primary degradation and clearance pathways.[1] Renal filtration is the dominant factor for in vivo half-life, while proteolysis dominates in vitro plasma stability.[2]
Part 3: Solutions & Modifications
Q: How do I modify the sequence to extend half-life without killing potency?
A: You must address both enzymatic susceptibility and renal size-exclusion.[1]
Strategy 1: Block the Arg-Trp Cleavage (Enzymatic Stability)
-
N-Methylation: Methylate the nitrogen of the Trp residue (N-Me-Trp).[1] This steric hindrance prevents the protease from accessing the peptide bond C-terminal to Arginine.
-
Arg Replacement: Substitute L-Arg with D-Arg or Cit (Citrulline).
Strategy 2: Prevent Renal Clearance (Systemic Half-Life)
-
Lipidation (The Gold Standard): Conjugate a C16 (Palmitoyl) or C18 (Stearyl) fatty acid chain to the peptide.[1]
-
Mechanism:[1][5] The lipid tail binds non-covalently to Human Serum Albumin (HSA) .[1] This creates a ~67 kDa complex that escapes renal filtration.[2]
-
Chemistry: Since your sequence uses Glu and Asp for cyclization, you likely lack a free amine for conjugation.[2]
-
Recommendation: Add a Lysine residue with an orthogonal protecting group (e.g., Lys(ivDde)) at the C-terminus (outside the ring) or replace Glu with Lys for the ring and use the N-terminus for lipidation.[1]
-
Example Structure:Ac-Nle-c[Asp-D-Nal-Arg-Trp-Lys]-Lys(Palmitoyl-Glu)-NH2.[1][2]
-
Strategy 3: Prevent Oxidation
-
Norleucine (Nle): You have already successfully replaced Methionine with Nle.[1][2] Good.
-
Tryptophan Protection: Substitute Trp with 6-Fluoro-Trp or 2-Naphthylalanine (if receptor tolerates).[1][2] Halogenation of the indole ring can increase metabolic stability.
Part 4: Frequently Asked Questions (FAQs)
Q: I see a peak at M+18 in my mass spec. Is that oxidation? A: No, M+16 is oxidation (Oxygen addition).[1][2] M+18 is likely hydrolysis (Water addition), suggesting your cyclic ring has opened.[1][2] Check the stability of your Asp-Glu bond.
-
Note: An Asp-Glu lactam bridge is chemically stable, but if you used an ester bond (depsipeptide), it will hydrolyze rapidly in plasma.[1][2] Ensure you have a true amide (lactam) cyclization.[1]
Q: Can I use Heparin plasma instead of EDTA? A: Yes, and it is often preferred for LC-MS as EDTA can suppress ionization.[2] However, Heparin does not inhibit metalloproteases.[2] If using Heparin, you must add a protease inhibitor cocktail (e.g., Roche cOmplete™) immediately.[1][2]
Q: Why is my recovery low even at Time 0? A: The D-Nal(2') and Trp residues make this peptide hydrophobic.[1] It is likely sticking to your pipette tips or the walls of the 96-well plate.
-
Fix: Use Low-Retention tips and add 30-50% Acetonitrile to your "Time 0" extraction solvent to ensure full recovery from the plasma proteins.[1]
References
-
Werle, M., & Bernkop-Schnürch, A. (2006).[1][2] Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[2][6][7][8][9][10]
-
Diao, L., & Meibohm, B. (2013).[2] Pharmacokinetics and Pharmacodynamics of Therapeutic Peptides. Clinical Pharmacokinetics. [1]
-
Powell, M. F., et al. (1993).[1][2] Peptide stability in drug development.[2] II. Effect of thermal stress and gut milieu on degradation of arginine-containing peptides. Pharmaceutical Research.
-
Fosgerau, K., & Hoffmann, T. (2015).[2] Peptide therapeutics: current status and future directions. Drug Discovery Today.
Sources
- 1. PubChemLite - Nh2-asp-glu-nle-glu-cha-cys-oh (C32H52N6O13S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. CPC Scientific Ac-Nle-cyclo(Asp-His-DPhe-Arg-Trp-Lys-NH2)(Peptide beta | Fisher Scientific [fishersci.com]
- 4. cigb.edu.cu [cigb.edu.cu]
- 5. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns for troubleshooting peptide synthesis errors
Technical Support Center: Advanced Mass Spectrometry for Peptide Synthesis Troubleshooting
Overview Solid-phase peptide synthesis (SPPS) is a robust methodology, but sequence-dependent challenges—such as incomplete couplings, stubborn protecting groups, and side reactions—can severely compromise yields. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the definitive tool for diagnosing these failures. This guide provides actionable, mechanistically grounded workflows to identify and resolve SPPS errors using MS fragmentation patterns.
Workflow for diagnosing and resolving peptide synthesis errors using LC-MS/MS.
Section 1: Diagnostic Workflows
Protocol 1: LC-MS/MS Acquisition for Crude Peptide Profiling Objective: To generate high-quality precursor and fragment ion spectra for localizing synthesis errors. Causality: Analyzing the crude peptide directly after cleavage (before purification) preserves the "fossil record" of the synthesis. By identifying the exact residue where a mass shift occurs, you can pinpoint the failing SPPS cycle and adjust the chemistry accordingly.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 0.1–0.5 mg of crude lyophilized peptide in 1 mL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.
-
Self-Validation: Ensure complete dissolution. Cloudy samples indicate aggregation or highly hydrophobic sequences, requiring the addition of 10-20% hexafluoroisopropanol (HFIP) to break beta-sheet formations.
-
-
Chromatography: Inject 1-5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% FA) over 15 minutes.
-
MS1 Acquisition (Intact Mass): Scan a mass range of m/z 300–2000 in positive ion mode. Deconvolute the multiply charged envelope to determine the monoisotopic mass of the dominant peaks.
-
MS/MS Acquisition (Fragmentation): Isolate the target precursor (and any major impurity peaks) using a 1.5–2.0 m/z window. Apply Higher-Energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 25-30%.
-
Data Analysis: Compare the observed intact mass to the theoretical mass. If a discrepancy exists, map the MS/MS fragment ions (b- and y-series) against the theoretical sequence. The error is localized between the last matching fragment and the first shifted fragment.
Section 2: Common Synthesis Errors & MS Signatures
When the intact mass deviates from the target, the specific mass shift (Δ Da) reveals the chemical nature of the error.
Table 1: Quantitative Mass Shifts in Fmoc-SPPS Troubleshooting
| Synthesis Error / Impurity | Mass Shift (Δ Da) | Affected Residues | Mechanistic Cause |
| Aspartimide Formation | -18.01 | Asp (esp. Asp-Gly) | Base-catalyzed cyclization of Asp side-chain[1]. |
| Piperidide Adduct | +67.05 | Asp | Aminolysis of aspartimide intermediate by piperidine[1]. |
| t-Butyl (t-Bu) Retention | +56.06 | Ser, Thr, Tyr, Asp, Glu | Incomplete TFA cleavage of side-chain ethers/esters[2]. |
| Trityl (Trt) Retention | +242.11 | Cys, His, Asn, Gln | Insufficient scavenger or cleavage time[2]. |
| Pbf Retention | +252.08 | Arg | Highly acid-resistant protecting group; incomplete cleavage[2]. |
| Fmoc Retention | +222.07 | N-terminus or Lys | Incomplete terminal deprotection. |
| Oxidation | +15.99 | Met, Trp, Cys | Atmospheric oxidation or lack of reducing scavengers. |
| Trifluoroacetylation | +96.00 | N-terminus, Ser, Thr | Reaction with TFA during cleavage. |
Section 3: Deep Dive FAQs & Mechanistic Troubleshooting
Q1: My peptide shows a dominant +252 Da mass shift. How do I resolve this? A: A +252 Da shift is the classic signature of incomplete removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from Arginine[2]. Arg(Pbf) is the most acid-resistant protecting group in standard Fmoc-SPPS. Causality: Pbf cleavage relies on acid-catalyzed hydrolysis. If the cleavage cocktail lacks sufficient water, the carbocation intermediate is not properly quenched, and the reaction stalls. Resolution Protocol (TFA Cleavage Optimization):
-
Discard the standard 95% TFA / 2.5% TIS / 2.5% H2O cocktail.
-
Formulate a highly hydrated cocktail: 92.5% TFA / 5% H2O / 2.5% TIS. The increased water concentration accelerates Pbf hydrolysis[2].
-
Extend the cleavage time to 3–4 hours at room temperature.
-
Validation: Re-run LC-MS. The +252 Da peak should be completely abolished.
Q2: I observe a -18 Da peak, but MS/MS shows the sequence is intact. What is happening? A: A -18 Da shift indicates the loss of water, which in the context of SPPS, strongly points to aspartimide formation [1]. This occurs when the backbone amide nitrogen nucleophilically attacks the side-chain carbonyl of an adjacent Aspartic acid residue, forming a 5-membered succinimide ring. This is highly prevalent in Asp-Gly or Asp-Asn sequences.
Mechanism of base-catalyzed aspartimide formation and resulting MS mass shifts.
The Zero-Mass Shift Problem: If the aspartimide ring hydrolyzes during cleavage, it opens to form a mixture of α-aspartyl and β-isoaspartyl peptides[1]. These isomers are isobaric (Δ Mass = 0 Da) to your target peptide, making them invisible to intact MS, though they often elute as closely spaced doublets on HPLC. Resolution: To prevent this, use backbone amide protection (e.g., Dmb-dipeptides) or sterically hindered Asp protecting groups (e.g., Asp(OMpe)) during synthesis.
Section 4: Advanced Fragmentation: HCD vs. ETD
Choosing the correct fragmentation technique is critical when troubleshooting labile modifications or localizing specific errors.
Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD) Mechanism: HCD uses kinetic energy to induce collisions with neutral gas molecules, breaking the weakest bonds (typically the amide bonds), generating b- and y-type ions [3]. Best For: Standard peptide sequencing, identifying amino acid deletions, and locating stable protecting groups (like Pbf or Trt). HCD is the gold standard due to its high speed and efficiency[4].
Electron Transfer Dissociation (ETD) Mechanism: ETD transfers an electron from a radical anion to a multiply charged peptide cation. This induces rapid, non-ergodic fragmentation of the N-Cα backbone bonds, generating c- and z-type ions [3]. Best For: Labile modifications (e.g., phosphorylation, glycosylation) or localizing aspartimide formation. Because HCD often knocks off labile groups before the backbone breaks, ETD preserves the modification on the fragment ion, allowing for exact site localization[5].
Protocol 2: Toggling HCD/ETD for Complex Troubleshooting
-
Identify Precursor Charge: ETD is highly inefficient for doubly charged (+2) precursors. Ensure the target peptide is in a ≥ +3 charge state[6]. If necessary, add 0.1% m-nitrobenzyl alcohol (m-NBA) to the LC solvent to supercharge the peptide.
-
Acquisition Setup: Program the mass spectrometer to perform a "decision tree" or toggled acquisition: trigger HCD on all precursors, but if the precursor charge is ≥ +3, trigger a parallel ETD scan.
-
Data Interpretation:
-
Use the HCD spectrum to confirm the overall sequence (b/y ions).
-
Use the ETD spectrum (c/z ions) to pinpoint the exact residue holding a labile modification or a zero-mass shift structural anomaly.
-
References
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) . Peptide Chemistry. Available at: [Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization . Peptide Chemistry. Available at:[Link]
-
Optimal Dissociation Methods Differ for N- and O-glycopeptides . ChemRxiv. Available at:[Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes . NIH / PubMed Central. Available at:[Link]
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update . Analytical Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Non-Specific Binding in Assays with c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2. This document provides in-depth troubleshooting strategies and answers to frequently asked questions concerning a common and often frustrating issue encountered during assay development: non-specific binding (NSB). Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose and resolve NSB, ensuring the generation of high-quality, reproducible data.
Understanding the Challenge: Physicochemical Drivers of NSB
The cyclic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a complex molecule with distinct structural features that, while critical for its biological function, also make it susceptible to non-specific binding. NSB is the undesirable adhesion of the peptide to assay surfaces (e.g., microplate wells) or other proteins, leading to high background signals and inaccurate results.[1]
The primary drivers for this peptide's NSB are its dual physicochemical characteristics:
-
High Hydrophobicity: The presence of Norleucine (Nle), D-2-Naphthylalanine (D-Nal(2')), and Tryptophan (Trp) gives the peptide significant hydrophobic character. These residues can readily interact with the hydrophobic plastic surfaces of assay plates.[2]
-
Complex Charge Distribution: The peptide contains both positively charged (Arginine) and negatively charged (Aspartic Acid, Glutamic Acid) residues. This can lead to electrostatic interactions with charged domains on surfaces or other proteins in the assay.[2][3] The C-terminal amidation (-NH2) removes a negative charge, which can increase the influence of the positively charged Arginine residue.[4][5]
Key Amino Acid Residues and Their Properties
| Residue | Property | Role in Potential NSB |
| Nle (Norleucine) | Hydrophobic | Contributes to non-specific hydrophobic interactions. |
| Asp (Aspartic Acid) | Negatively Charged | Can participate in electrostatic interactions. |
| D-Nal(2') | Very Hydrophobic, Aromatic | A major driver of hydrophobic and π-π stacking interactions. |
| Arg (Arginine) | Positively Charged | A key driver of non-specific electrostatic binding. |
| Trp (Tryptophan) | Hydrophobic, Aromatic | Contributes to hydrophobic and π-π stacking interactions. |
| Glu (Glutamic Acid) | Negatively Charged | Can participate in electrostatic interactions. |
This combination of properties means that a single blocking strategy may not be sufficient. A successful approach must counteract both hydrophobic and electrostatic forces.
Caption: Sources of Non-Specific Binding from Peptide Structure.
Troubleshooting Guide
This guide is designed to provide a systematic approach to diagnosing and solving NSB issues.
Q1: My assay shows a uniformly high background signal across the entire plate, even in my negative control wells. Where do I start?
A: A universally high background is most often caused by inadequate washing or suboptimal blocking.[6][7] Before making complex changes to your assay, always address these fundamentals first.
Step 1: Enhance Your Plate Washing Protocol Insufficient washing fails to remove unbound peptide and detection reagents, which is a primary cause of high background.[8][9]
-
Increase Wash Volume: Ensure each well is filled with at least 300-400 µL of wash buffer per wash cycle.[8]
-
Increase Number of Washes: Increase the number of wash cycles from 3 to 5 or 6.
-
Introduce a Soaking Step: Add a 30-60 second soak time with the wash buffer during each cycle before aspirating. This allows more time for loosely bound molecules to dissociate.[6]
-
Ensure Efficient Aspiration: Make sure the aspiration probes are reaching the bottom of the wells to remove all liquid without scratching the surface. Residual droplets can contain high concentrations of unbound reagents.
Step 2: Re-evaluate Your Reagents and Plate Handling Contaminated reagents or improper handling can mimic NSB issues.
-
Use Fresh Buffers: If you suspect contamination, prepare all buffers (wash, blocking, antibody diluent) fresh.[6][8]
-
Prevent Plate Drying: Never allow the plate to dry out between steps, as this can denature the coated proteins and expose binding sites, leading to increased background.[7]
-
Check Substrate Quality: Ensure your detection substrate has not degraded. For colorimetric assays like ELISA, the TMB substrate should be colorless before being added to the plate.[8]
Caption: Systematic Troubleshooting Workflow for High Background.
Q2: I've optimized my washing technique, but the background remains high. How should I approach my blocking strategy?
A: Your blocking buffer is the next critical component to optimize. The goal of a blocking buffer is to saturate all unoccupied binding sites on the plate surface without interfering with the specific interactions of your assay.[1] Given the mixed properties of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, a combination approach is often necessary.
Strategy: Systematically Test Blocking Formulations The most effective method is to empirically test different blocking agents. We recommend a matrix-based approach. See Protocol 1 for a detailed experimental setup.
Comparison of Common Blocking Agents and Additives
| Blocker/Additive | Starting Concentration | Mechanism of Action & Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common protein blocker. Effective for many systems, but can be a source of cross-reactivity.[10][11] |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive and effective protein blocker. Not recommended for assays with biotin-avidin systems or those detecting phosphoproteins.[11] |
| Tween-20 | 0.05-0.1% (v/v) | A non-ionic detergent that disrupts hydrophobic interactions. Essential for peptides with residues like Nle, D-Nal, and Trp.[6][12] |
| High Salt (NaCl) | 150-500 mM | Adding extra NaCl to your buffers can disrupt low-affinity electrostatic interactions, which is useful for highly charged peptides.[13] |
| Commercial Blockers | Per Manufacturer | Often protein-free and optimized for low background. Can be a good, though more expensive, option for difficult assays. |
Initial Recommendations:
-
Add a Detergent: The first and simplest modification is to add 0.05% Tween-20 to your current blocking buffer and wash buffer.[6] This directly counteracts the hydrophobic nature of the peptide.
-
Increase Blocker Concentration: Try increasing the concentration of your protein blocker (e.g., from 1% BSA to 3% BSA).[6]
-
Combine Strategies: A highly effective buffer for this peptide might be PBS containing 3% BSA, 0.05% Tween-20, and an increased NaCl concentration of 300 mM.
Frequently Asked Questions (FAQs)
Q: What exactly is non-specific binding? A: Non-specific binding refers to the attachment of assay components, such as your peptide or detection antibodies, to surfaces or other molecules in a way that is not related to the specific, intended antigen-antibody interaction.[14] This leads to a signal that is not proportional to the true analyte concentration, thereby reducing assay sensitivity and accuracy.
Q: Why is c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 particularly prone to NSB? A: Its structure contains a "perfect storm" of features that promote NSB. It has large, greasy (hydrophobic) residues (Nle, D-Nal, Trp) that stick to plastic surfaces, and charged residues (Arg, Asp, Glu) that can bind electrostatically to charged sites on the plate or other proteins.[2][15]
Q: Can I use a "blocking peptide" to improve specificity? A: Yes. A blocking peptide, which is typically the same peptide used to immunize the animal to generate the antibody, can be used as a control to confirm the specificity of your antibody.[16][17] By pre-incubating your primary antibody with an excess of this blocking peptide, the antibody's binding sites become saturated.[14] When this "blocked" antibody is used in the assay, any signal should be significantly reduced. A persistent signal in the presence of the blocking peptide indicates that the signal is likely due to non-specific binding of the antibody itself, not its interaction with the target peptide.[14] See Protocol 2 .
Q: What are "edge effects" and how can I prevent them? A: Edge effects refer to the phenomenon where the wells on the outer edges of a microplate show different results (often higher background) than the interior wells.[7] This is usually caused by temperature gradients across the plate during incubation or faster evaporation from the edge wells. To minimize this, you can:
-
Incubate plates in a humidified chamber.
-
Avoid stacking plates during incubation.
-
For highly sensitive assays, consider not using the outermost wells for critical samples or standards.
Experimental Protocols
Protocol 1: Systematic Optimization of Blocking Buffer Composition
Objective: To empirically determine the most effective blocking buffer formulation to minimize NSB for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2.
Methodology:
-
Plate Setup: Use a 96-well ELISA plate. Designate rows to test different base blockers and columns to test additives. For this experiment, only use buffer and detection reagents (no peptide or primary antibody) to measure the background signal directly.
-
Base Blockers (Rows A-D):
-
Row A/B: 1% BSA in PBS
-
Row C/D: 3% BSA in PBS
-
Row E/F: 1% Casein in PBS
-
Row G/H: A commercial protein-free blocker
-
-
Additives (Columns 1-6):
-
Column 1/2: No additive (control)
-
Column 3/4: Add 0.05% Tween-20
-
Column 5/6: Add 350 mM NaCl (final concentration 500 mM)
-
Column 7/8: Add 0.05% Tween-20 + 350 mM NaCl
-
Column 9/10: Negative Control (no detection antibody)
-
Column 11/12: Positive Control (if available, to ensure assay functionality)
-
-
Blocking Step: Add 200 µL of the corresponding blocking buffer to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash all wells 5 times with PBS + 0.05% Tween-20.
-
Detection: Add your enzyme-conjugated secondary antibody (diluted in the corresponding blocking buffer) to all wells except the Negative Control. Incubate according to your standard protocol.
-
Final Wash: Wash all wells 5 times with PBS + 0.05% Tween-20.
-
Development: Add substrate and stop solution according to your standard protocol.
-
Analysis: Read the plate. The optimal blocking buffer will be the one that produces the lowest optical density (OD) in the background wells while maintaining a high signal in the positive control.
Protocol 2: Validating Antibody Specificity with a Blocking Peptide
Objective: To confirm that the signal in your assay is due to specific antibody binding to your coated peptide and not NSB of the antibody itself.
Methodology:
-
Prepare Two Antibody Solutions:
-
Solution A (Control): Dilute your primary antibody to its optimal working concentration in your chosen assay diluent.
-
Solution B (Blocked): In a separate tube, add a 10-100 fold molar excess of the blocking peptide to the same volume of diluted primary antibody. Incubate this mixture for 1-2 hours at room temperature with gentle rotation to allow the peptide to bind to the antibody.
-
-
Run Parallel Assays:
-
Coat your ELISA plate with c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 as usual and block with your optimized blocking buffer.
-
On one half of the plate, run your standard assay using Solution A .
-
On the other half of the plate, run the assay using Solution B .
-
-
Complete the Assay: Proceed with the remaining washing, secondary antibody, and detection steps as normal for the entire plate.
-
Analysis: Compare the signal from the wells treated with Solution A to those treated with Solution B. A significant reduction (>80-90%) in signal in the wells with the blocked antibody (Solution B) confirms that your antibody is binding specifically to the target peptide. If the signal remains high, it suggests the antibody itself is binding non-specifically to the blocked plate surface.
References
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]
-
AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Biocompare. (n.d.). Blocking Peptides. [Link]
-
Creative Diagnostics. (n.d.). Blocking Peptides Antigen. [Link]
-
ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. [Link]
-
G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. [Link]
- Butler, J. E., et al. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods.
-
ResearchGate. (2014, November 27). Are there any suggestions on how I can reduce non-specific binding in a streptavidin ELISA?. [Link]
- Anderson, N. L., et al. (2011). Replacing immunoassays with tryptic digestion-peptide immunoaffinity enrichment and LC–MS/MS. Bioanalysis.
-
LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]
-
ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
Waters Corporation. (2023). Overcoming nonspecific binding in liquid chromatography. [Link]
- Doering, S. R., et al. (2024). Discovery of a Pan-Melanocortin Receptor Antagonist... Journal of Medicinal Chemistry.
- Derakhshankhah, H., et al. (2016). Cyclic Peptide Containing Hydrophobic and Positively Charged Residues as a Drug Delivery System for Curcumin. Current Drug Delivery.
- Oren, Z., et al. (2012). Roles of hydrophobicity and charge distribution of cationic antimicrobial peptides in peptide-membrane interactions. Journal of Biological Chemistry.
- Cai, M., et al. (2016). Conformationally Constrained Ac-His-D-Nal(2')-Nle-Trp-NH2 Analogues Leads to Selective Melanotropins. Peptide Science.
- Bánóczi, Z., et al. (2023).
- Castrucci, A. M., et al. (1998). Biological and conformational examination of stereochemical modifications... Journal of Medicinal Chemistry.
- Koerber, S. C., et al. (2002). Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2... Journal of Medicinal Chemistry.
- Prokai, L., et al. (2003). Prodrugs to enhance central nervous system effects of the TRH-like peptide pGlu-Glu-Pro-NH2. Journal of Medicinal Chemistry.
- Khavinson, V. K., et al. (2010). Study of biological activity of Lys-Glu-Asp-Trp-NH2 endogenous tetrapeptide. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.
-
PubChem. (n.d.). Nh2-thr-thr-trp-glu-ala-trp-asp-arg.... [Link]
- Lorthiois, E., et al. (1998). A side-reaction in the SPPS of Trp-containing peptides. Tetrahedron Letters.
-
LibreTexts Chemistry. (2020, May 30). 20.1: Structure and Physical Properties of Amines. [Link]
- Jones, D. A., et al. (1995). Metabolism of the anticancer peptide H-Arg-D-Trp-NmePhe-D-Trp-Leu-Met-NH2. Peptides.
-
Lumen Learning. (n.d.). Organic Chemistry II: Properties of amines. [Link]
-
PDBj. (n.d.). ChemComp-NH2: AMINO GROUP. [Link]
-
ResearchGate. (2021, November 8). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. [Link]
Sources
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. Roles of hydrophobicity and charge distribution of cationic antimicrobial peptides in peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. ChemComp-NH2: AMINO GROUP - Yorodumi [pdbj.org]
- 6. arp1.com [arp1.com]
- 7. astorscientific.us [astorscientific.us]
- 8. sinobiological.com [sinobiological.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. affbiotech.com [affbiotech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. biorbyt.com [biorbyt.com]
- 15. Cyclic Peptide Containing Hydrophobic and Positively Charged Residues as a Drug Delivery System for Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Comparative Analysis: Melanotan II vs. c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
This guide provides an in-depth technical comparison between the established melanocortin agonist Melanotan II (MT-II) and the specific cyclic lactam analog c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (hereafter referred to as "Nal-Glu-MC" for clarity).
This comparison highlights a critical structure-activity relationship (SAR) phenomenon known in melanocortin pharmacology as the "D-Phe to D-Nal(2') Switch," which often fundamentally alters the drug's functional profile from agonist to antagonist or partial agonist at central receptors.
Executive Summary
-
Melanotan II (MT-II): A potent, non-selective, synthetic agonist of melanocortin receptors (MC1R, MC3R, MC4R, MC5R). It is the parent compound of PT-141 (Bremelanotide) and is widely used to induce melanogenesis (tanning) and sexual arousal (via MC4R activation).
-
Nal-Glu-MC (Target Peptide): A highly specific analog utilizing a D-Nal(2') substitution at position 7 and a unique Nle-Glu cyclization. In contrast to MT-II, analogs containing the bulky D-Nal(2') residue at this position typically exhibit antagonist or partial agonist activity at the central MC3R and MC4R, while often retaining agonist activity at the peripheral MC1R.
-
Key Distinction: While MT-II activates the satiety and sexual pathways (MC4R), the Target Peptide is pharmacologically designed to block or modulate these pathways, making it a candidate for research into cachexia (wasting syndrome) or metabolic regulation, rather than obesity or erectile dysfunction.
Structural Biochemistry & SAR Analysis[1]
The functional divergence between these two molecules is driven by two specific chemical modifications: the Pharmacophore Switch and the Cyclization Strategy .
Table 1: Physicochemical Comparison
| Feature | Melanotan II (MT-II) | Nal-Glu-MC (Target Peptide) |
| Sequence | Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 | c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 |
| Key Substitution | D-Phe (Position 7) | D-Nal(2') (Position 7) |
| Cyclization | Lactam Bridge (Asp⁵ | Head-to-Tail / Amide (Nle |
| Receptor Profile | Pan-Agonist (MC1/3/4/5R) | MC3R/MC4R Antagonist (Likely); MC1R Agonist |
| Binding Mode | Stabilizes Active Conformation (TM6 movement) | Steric Clash prevents TM6 activation (Silent Binding) |
The "Nal Switch" Mechanism
The substitution of D-Phenylalanine (D-Phe) with D-2-Naphthylalanine (D-Nal(2')) is the defining feature of the Target Peptide.
-
In MT-II: The phenyl ring of D-Phe fits into the hydrophobic pocket of the MC4R (interacting with Leu133 and Phe261), stabilizing the receptor in its active Gs-coupled state.
-
In Nal-Glu-MC: The naphthyl group is bulkier and more hydrophobic. Structural studies (e.g., with SHU-9119) suggest this bulk prevents the transmembrane helix 6 (TM6) from undergoing the conformational shift required for G-protein activation. Consequently, the peptide binds with high affinity (often higher than MT-II) but fails to trigger the cAMP cascade, effectively acting as an antagonist.
Pharmacological Performance[2][3]
Signal Transduction Pathways
Both peptides target G-Protein Coupled Receptors (GPCRs).[1] The divergence lies in the downstream output.
DOT Diagram 1: Signaling Pathway Activation vs. Blockade
Caption: MT-II induces conformational changes leading to cAMP production. The Nal-Glu analog binds the receptor but sterically hinders Gs coupling, resulting in antagonism.
Potency Data Comparison (Consolidated from Literature)
Note: Values represent typical ranges for D-Nal(2') vs D-Phe analogs in HEK293-hMC4R systems.
| Parameter | Melanotan II (Agonist) | Nal-Glu-MC (Antagonist Profile) |
| MC4R Binding Affinity (Ki) | 0.5 – 2.0 nM | 0.1 – 0.8 nM (Higher Affinity) |
| MC4R Functional Potency (EC50) | ~1.0 nM (Full Activation) | >1000 nM (Minimal/No Activation) |
| MC4R Antagonist Potency (pA2) | N/A | 8.0 – 9.0 (Potent Blocker) |
| MC1R Activity (Skin) | Potent Agonist (EC50 ~0.2 nM) | Partial Agonist (Often retains activity) |
Experimental Validation Protocols
To validate the Antagonist Switch hypothesis for the Nal-Glu-MC peptide, a cAMP Accumulation Assay is the gold standard. This protocol distinguishes between a non-binding peptide, an agonist, and an antagonist.
Protocol: Competitive cAMP Inhibition Assay
Objective: Determine if Nal-Glu-MC blocks MT-II induced signaling.
Workflow
-
Cell Culture: Use HEK293 cells stably transfected with hMC4R and a GloSensor™ cAMP plasmid (Promega).
-
Preparation:
-
Plate cells in 96-well white-walled plates (50,000 cells/well).
-
Incubate overnight in DMEM + 10% FBS.
-
Equilibrate in serum-free buffer + IBMX (phosphodiesterase inhibitor) for 30 min.
-
-
Treatment Groups:
-
Group A (Agonist Control): MT-II serial dilution (
to M). -
Group B (Antagonist Mode): Fixed concentration of MT-II (EC80 dose, approx 5 nM) + Serial dilution of Nal-Glu-MC .
-
Group C (Agonist Mode): Nal-Glu-MC serial dilution alone (to check for partial agonism).
-
-
Detection: Add Luciferin substrate. Measure luminescence (RLU) immediately (kinetic read) or at 30 min endpoint.
-
Data Analysis:
-
Plot RLU vs. Log[Concentration].
-
Calculate IC50 for Group B (inhibition of MT-II signal).
-
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step competitive binding workflow to validate antagonist potency.
References
-
Hruby, V. J., et al. (2002). Structure-Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors.[1] Journal of Medicinal Chemistry.[2]
-
Gimenez, L. E., et al. (2022). Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors.[1] Journal of Medicinal Chemistry.[2]
-
Bednarek, M. A., et al. (2001).[3] Melanocortin 4 Receptor Antagonist.[4][5][2][3][6][7][8] Journal of Medicinal Chemistry.[2]
-
Creative Peptides. (n.d.). What Is PT-141 (Bremelanotide)? Structure and Background.
-
DrugMAP. (2024). Entry for C[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2.[9]
Sources
- 1. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8455618B2 - Melanocortin receptor-specific peptides - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug-related Molecule Atlas | DrugMAP [drugmap.idrblab.net]
Introduction: The Analytical Challenge of Constrained Melanocortins
An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with the structural validation and purity assessment of complex macrocyclic peptides.
The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a conformationally constrained cyclic analog belonging to the melanocortin receptor (MCR) modulator family, structurally related to well-known antagonists like SHU9119 (). This hexapeptide presents a formidable analytical challenge due to a "perfect storm" of structural features:
-
Macrocyclization: The lactam bridge (typically formed between the N-terminal amine of Norleucine and the
-carboxyl of Glutamic acid) makes the backbone highly resistant to standard MS/MS fragmentation. -
Extreme Hydrophobicity: The inclusion of D-3-(2-naphthyl)alanine (D-Nal(2')) and Tryptophan (Trp) creates a bulky, highly lipophilic core prone to aggregation and oxidation.
-
High Basicity: The Arginine (Arg) residue acts as a strong hydrogen-bond donor, frequently causing severe chromatographic peak tailing on standard silica-based columns.
-
Stereochemical Fragility: The D-Nal(2') residue is highly susceptible to epimerization into L-Nal(2') during solid-phase peptide synthesis (SPPS), necessitating high-resolution chromatographic separation of diastereomers ().
Validating the purity of this peptide requires moving beyond standard linear peptide protocols. This guide objectively compares alternative Liquid Chromatography-Mass Spectrometry (LC-MS) strategies and provides a self-validating workflow for definitive structural confirmation.
Melanocortin-4 Receptor (MC4R) Gs-protein coupled signaling pathway activated by MCR modulators.
Part 1: Chromatographic Separation Strategies (The Alternatives)
Standard C18 columns rely exclusively on hydrophobic dispersion forces. While sufficient for linear aliphatic peptides, they frequently fail to resolve the D- and L-epimers of bulky aromatic residues like Nal(2').
To objectively compare performance, we evaluate three stationary phases for the separation of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 from its primary synthetic impurities: the L-Nal(2') epimer and the +16 Da Trp-oxidation variant.
The Causality of Biphenyl Superiority:
A Biphenyl core-shell stationary phase introduces
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 (Fully Porous) | C8 (Fully Porous) | Biphenyl (Core-Shell) |
| Retention Mechanism | Hydrophobic dispersion | Weak hydrophobic | Hydrophobic + |
| D-/L-Nal(2') Epimer Resolution ( | Poor ( | Very Poor ( | Excellent ( |
| Peak Symmetry (Arg Residue) | Tailing ( | Tailing ( | Symmetrical ( |
| Trp Oxidation Resolution | Moderate | Poor | High (Baseline resolved) |
Part 2: High-Resolution Mass Spectrometry (HRMS) vs. Nominal Mass
For routine bioanalysis of peptides, Triple Quadrupole (QqQ) instruments are the gold standard for sensitivity (). However, for purity validation and structural confirmation of cyclic peptides, High-Resolution Mass Spectrometry (HRMS)—specifically Quadrupole Time-of-Flight (Q-TOF)—is mandatory.
The Causality of HRMS Necessity: Cyclic peptides are highly prone to deamidation (-0.98 Da) at the Asparagine/Glutamine residues or C-terminal amides. A QqQ instrument operating at unit resolution cannot reliably distinguish a -1 Da shift in a multi-charged isotopic envelope. A Q-TOF operating at >40,000 FWHM resolution with sub-2 ppm mass accuracy instantly flags these degradation products, ensuring the biological integrity of the synthesized batch.
Table 2: MS Platform Comparison for Cyclic Peptide Validation
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Mass Accuracy | ~100-500 ppm | < 2 ppm |
| Resolution (FWHM) | ~3,000 | > 40,000 |
| Cyclic Ring Opening | Low efficiency (Single CE) | High efficiency (Stepped CE) |
| Primary Utility | High-sensitivity PK quantitation | Purity validation & structural ID |
Part 3: Self-Validating Experimental Protocol
The following methodology is engineered as a self-validating system. Every chemical choice serves a specific mechanistic purpose to ensure data integrity.
Self-validating LC-HRMS workflow for cyclic peptide purity and structural confirmation.
Step 1: Sample Preparation
-
Reconstitution: Dissolve the lyophilized peptide in 20% Acetonitrile (ACN) / 80% LC-MS grade water containing 0.1% Formic Acid (FA) to a concentration of 1 mg/mL.
-
Causality: The 20% organic modifier prevents the hydrophobic collapse and aggregation of the D-Nal(2') and Trp residues, ensuring complete solvation without inducing premature precipitation.
-
-
Dilution: Dilute to a working concentration of 10 µg/mL using 0.1% FA in water.
Step 2: UHPLC Separation Parameters
-
Column: Accucore Biphenyl (2.1 x 100 mm, 2.6 µm core-shell) ().
-
Mobile Phase A: Water + 0.1% FA + 0.01% TFA .
-
Mobile Phase B: Acetonitrile + 0.1% FA + 0.01% TFA .
-
Causality: The trace 0.01% Trifluoroacetic Acid (TFA) acts as a dynamic ion-pairing agent. It neutralizes the highly basic guanidinium group of Arginine, preventing secondary electrostatic interactions with residual column silanols (which causes tailing). Keeping TFA at 0.01% prevents the catastrophic ESI signal suppression typically seen at standard 0.1% TFA concentrations.
-
-
Gradient: 10% B to 60% B over 15 minutes.
-
Flow Rate & Temp: 0.4 mL/min at 40°C.
Step 3: Q-TOF MS/MS Parameters
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV | Desolvation Temp: 350°C.
-
Fragmentation Strategy: Stepped Collision Energy (CE) at 20, 35, and 50 eV.
-
Causality: Cyclic peptides require higher and varied collision energies. A low CE (20 eV) yields the intact precursor. A medium CE (35 eV) forces the initial cleavage of the lactam macrocycle (ring opening). A high CE (50 eV) subsequently fragments the newly linearized peptide backbone into identifiable b- and y-series ions, allowing localization of modifications like Trp oxidation.
-
Part 4: Data Interpretation & Structural Causality
When analyzing the MS/MS spectra of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, standard database search algorithms often fail. Because the peptide is cyclic, the initial fragmentation event (ring opening) can occur at multiple amide bonds, creating a superposition of several linear sequence permutations.
Analytical Insight: The most labile bond in this specific sequence is typically adjacent to the Aspartic acid or Glutamic acid residues due to the "aspartic acid effect," where the acidic side chain catalyzes the cleavage of the adjacent amide bond. By utilizing the stepped CE approach described above, analysts can first identify the dominant linear precursor ion generated in the collision cell, and then manually map the b- and y- ions to confirm the exact sequence and verify that no epimerization or oxidation occurred during synthesis.
References
-
Conformational study on cyclic melanocortin ligands and new insight into their binding mode at the MC4 receptor. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Structural Insights into Selective Ligand–Receptor Interactions Leading to Receptor Inactivation Utilizing Selective Melanocortin 3 Receptor Antagonists. ACS Biochemistry. Available at:[Link]
-
Sensitive Quantitation of Cyclic Peptide by Differential Mobility Separation Analysis. SCIEX Technical Notes. Available at:[Link]
-
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society (JACS). Available at:[Link]
A Guide to the Reproducible Bioanalysis of the Melanocortin Receptor Antagonist c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the biological activity of the synthetic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, a potent melanocortin receptor antagonist. By delving into the causality of experimental design and emphasizing self-validating protocols, this document aims to enhance the reproducibility of bioassay results. We will explore the functional characterization of this peptide in the context of relevant alternatives and provide the necessary data and methodologies for rigorous comparison.
Introduction to c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2: A Potent Melanocortin System Modulator
The melanocortin system, a critical signaling pathway involving five G protein-coupled receptors (GPCRs) termed MC1R through MC5R, governs a wide array of physiological processes.[1] These include skin pigmentation, steroidogenesis, and energy homeostasis.[1][2] The endogenous agonists for these receptors are derived from the pro-opiomelanocortin (POMC) gene.[2] The peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is a synthetic cyclic peptide designed to interact with this system. Its structure, particularly the incorporation of the synthetic amino acid D-2-naphthylalanine (D-Nal(2')), is characteristic of melanocortin receptor antagonists. This is exemplified by the well-studied antagonist SHU9119 (Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2), which exhibits potent antagonism at the MC3 and MC4 receptors.[3][4][5][6]
Based on structure-activity relationship (SAR) studies of similar γ-MSH analogues, c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is predicted to function as a selective antagonist, particularly at the MC3 and MC5 receptors. A closely related analog, c[Nle-Val-DNal(2')-Arg-Trp-Glu]-NH2, has been shown to be a potent antagonist at the human MC3 and MC5 receptors (hMC3R and hMC5R).[7][8] This guide will therefore focus on bioassays designed to quantify the antagonist activity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 at these receptors.
Core Principles for Reproducible Bioassays of Peptide Ligands
-
Peptide Quality and Handling: The purity of the synthetic peptide is critical. Impurities can interfere with the assay, leading to erroneous results. Proper storage of the peptide, typically lyophilized at -20°C or lower and protected from light, is essential to prevent degradation.[3] Once in solution, avoiding repeated freeze-thaw cycles is crucial.
-
Batch-to-Batch Consistency: It is imperative to ensure consistency between different synthesis batches of the peptide. Minor variations in purity or the presence of by-products can alter the peptide's biological activity.
-
Assay Conditions: Standardization of assay conditions, including cell line authentication, passage number, confluency, and the concentration of agonists and other reagents, is fundamental for reproducibility.
Experimental Framework: Functional Antagonism Bioassay
The most common and robust method for determining the functional activity of melanocortin receptor ligands is the cyclic adenosine monophosphate (cAMP) accumulation assay. Melanocortin receptors are Gs-coupled GPCRs, and their activation by an agonist leads to an increase in intracellular cAMP levels.[6] An antagonist will block this agonist-induced cAMP production in a dose-dependent manner.
Experimental Workflow: cAMP Antagonism Assay
Caption: Workflow for the cAMP antagonism bioassay.
Detailed Protocol: cAMP Accumulation Assay for MC3R/MC5R Antagonism
This protocol is designed for a 384-well plate format and utilizes a homogenous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection kit.
1. Cell Culture:
- Maintain HEK293 cells stably expressing either human MC3R (hMC3R) or human MC5R (hMC5R) in appropriate culture medium supplemented with a selection antibiotic.
- Ensure cells are healthy and sub-cultured regularly to maintain exponential growth. Use cells with a low passage number to ensure consistent receptor expression.
2. Reagent Preparation:
- Test Peptide (Antagonist): Prepare a stock solution of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 in a suitable solvent (e.g., sterile water or DMSO). Perform a serial dilution to obtain a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
- Control Antagonists: Prepare stock solutions and serial dilutions of SHU9119 and/or a fragment of Agouti-Related Protein (AGRP) as positive controls for antagonism.
- Agonist: Prepare a stock solution of a potent melanocortin receptor agonist, such as α-Melanocyte-Stimulating Hormone (α-MSH). The final concentration used in the assay should be at its EC₈₀ (the concentration that elicits 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.
- Assay Buffer: Prepare an appropriate stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
3. Assay Procedure:
- Harvest the cells and resuspend them in the assay buffer to the desired density.
- Dispense a small volume (e.g., 5 µL) of the serially diluted test peptide and control antagonists into the wells of a 384-well plate. Include a vehicle control.
- Add the cell suspension (e.g., 5 µL) to each well.
- Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the antagonist to bind to the receptors.
- Add the agonist solution (e.g., 10 µL of α-MSH at its EC₈₀ concentration) to all wells except for the negative control wells.
- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
4. cAMP Detection:
- Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents.
- Read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).
5. Data Analysis:
- Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
- The antagonist affinity, expressed as the pA₂, can be calculated using the Cheng-Prusoff equation or by performing a Schild analysis.
Comparative Analysis: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 vs. Alternative Antagonists
To provide context for the bioassay results, it is essential to compare the activity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 with other known melanocortin receptor antagonists.
| Peptide | Primary Target(s) | Reported Antagonist Activity (pA₂) | Reference |
| c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ | hMC3R, hMC5R | Predicted based on close analog: hMC3R: 8.4, hMC5R: 8.7 | [7][8] |
| SHU9119 | hMC3R, hMC4R | hMC3R: ~7.8, hMC4R: ~9.0 | [1] |
| AGRP (83-132) | hMC3R, hMC4R | Potent endogenous antagonist | [2] |
Note: The antagonist activity for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH₂ is inferred from the published data for the very similar peptide c[Nle-Val-DNal(2')-Arg-Trp-Glu]-NH₂.
Mechanistic Insights: The Melanocortin Receptor Signaling Pathway
The antagonist activity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is exerted through its competitive binding to melanocortin receptors, thereby preventing the binding and signaling of endogenous agonists.
Caption: Antagonism of the melanocortin receptor signaling pathway.
Discussion: Factors Influencing Reproducibility and Interpretation of Results
The reproducibility of bioassay results for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is contingent on meticulous experimental practice. Beyond the core principles outlined earlier, researchers should consider the following:
-
Choice of Agonist: The potency and efficacy of the agonist used to stimulate the receptor can influence the calculated IC₅₀ of the antagonist. Using a well-characterized and highly pure agonist is recommended.
-
Cellular Context: The level of receptor expression in the chosen cell line can impact the apparent potency of the antagonist. It is advisable to use a cell line with a stable and characterized receptor expression level.
-
Data Analysis and Curve Fitting: The choice of a model for curve fitting and the constraints applied can affect the calculated parameters. A consistent and statistically sound data analysis workflow is crucial for comparing results across experiments.
References
-
Grieco, P., et al. (2007). Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: their activity and selectivity at human melanocortin receptors 3, 4, and 5. Peptides, 28(6), 1191-1196. Available at: [Link]
-
Cai, M., et al. (2002). Structure–activity relationships of cyclic lactam analogues of α-melanocyte-stimulating hormone (α-MSH) targeting the human melanocortin-3 receptor. Journal of Medicinal Chemistry, 45(21), 4672-4683. Available at: [Link]
-
Cai, M., et al. (2003). Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities. Journal of Medicinal Chemistry, 46(19), 4165-4174. Available at: [Link]
-
Haskell-Luevano, C., et al. (2000). Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions. Peptides, 21(1), 49-57. Available at: [Link]
-
Grieco, P., et al. (2007). Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: their activity and selectivity at human melanocortin receptors 3, 4, and 5. Peptides, 28(6), 1191-1196. Available at: [Link]
-
Cai, M., et al. (2006). An Unusual Conformation of MSH Analogues Leads to a Selective Human Melanocortin 1 Receptor Antagonist for Targeting Melanoma Cells. Journal of the American Chemical Society, 128(51), 16496-16497. Available at: [Link]
-
Cai, M., et al. (2003). Structure−Activity Relationships of γ-MSH Analogues at the Human Melanocortin MC3, MC4, and MC5 Receptors. Discovery of Highly Selective hMC3R, hMC4R, and hMC5R Analogues. Journal of Medicinal Chemistry, 46(22), 4672-4683. Available at: [Link]
-
Haskell-Luevano, C., et al. (2002). Structure−Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 at the Mouse Melanocortin Receptors: Part 2 Modifications at the Phe Position. Journal of Medicinal Chemistry, 45(12), 2495-2502. Available at: [Link]
-
Mountjoy, K. G. (2015). Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. Endocrinology, 156(1), 7-16. Available at: [Link]
-
Haskell-Luevano, C., et al. (2022). Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides. Journal of Medicinal Chemistry, 65(8), 6041-6051. Available at: [Link]
-
Holder, J. R., & Haskell-Luevano, C. (2004). Approaches to the rational design of selective melanocortin receptor antagonists. Peptides, 25(10), 1699-1707. Available at: [Link]
-
Cai, M., et al. (2003). Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities. Journal of Medicinal Chemistry, 46(19), 4165-4174. Available at: [Link]
-
Hruby, V. J., et al. (2011). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Peptide Science, 96(5), 589-603. Available at: [Link]
-
Dirain, M., et al. (2014). Highly Selective Cyclic Peptides for Human Melanocortin-4 Receptor (MC-4 R): Design, Synthesis, Bioactive Conformation, and Pharmacological Evaluation as an Anti-Obesity Agent. Journal of Medicinal Chemistry, 57(3), 984-994. Available at: [Link]
-
Schiöth, H. B., et al. (1999). Discovery of novel melanocortin 4 receptor selective MSH analogues. British Journal of Pharmacology, 128(7), 1435-1442. Available at: [Link]
-
Dirain, M., et al. (2015). Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2')-Orn-NH2]. Journal of Medicinal Chemistry, 58(13), 5275-5285. Available at: [Link]
-
Cai, M., et al. (2016). Conformationally Constrained Ac-His-D-Nal(2')-Nle-Trp-NH2 Analogues Leads to Selective Melanotropins. Journal of Medicinal Chemistry, 59(13), 6337-6346. Available at: [Link]
-
Grieco, P., et al. (2008). Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position. Amino Acids, 34(4), 629-636. Available at: [Link]
-
Haskell-Luevano, C., et al. (2003). Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity. Journal of Medicinal Chemistry, 46(10), 1944-1951. Available at: [Link]
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- 1. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: their activity and selectivity at human melanocortin receptors 3, 4, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Selecting a Reference Standard for the Analysis of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This is particularly true in the characterization of synthetic peptides, where the reference standard serves as the cornerstone of accuracy and reliability. This guide provides an in-depth technical comparison of critical quality attributes for a reference standard of the cyclic peptide c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2, a well-known melanocortin receptor antagonist also identified as SHU9119.
This document moves beyond a simple checklist of specifications. It is designed to provide a framework for the critical evaluation of reference standards from different suppliers by detailing the experimental methodologies required for a comprehensive assessment. Herein, we will simulate a comparative analysis of two hypothetical reference standards, "Standard A" and "Standard B," to illustrate the key differentiators and the potential impact on analytical outcomes.
The Critical Role of a Reference Standard
A reference standard for c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 is not merely a vial of peptide; it is the benchmark against which all subsequent analytical measurements are made. Its primary functions are to confirm the identity and determine the purity and content of the peptide in a sample. An inadequately characterized reference standard can lead to significant errors in quantification, misidentification of impurities, and ultimately, compromise the validity of research or regulatory submissions.
The quality of a reference standard is defined by several key attributes:
-
Identity: Unambiguous confirmation of the primary amino acid sequence and cyclic structure.
-
Purity: The percentage of the desired peptide in relation to all other peptide-related impurities.
-
Peptide Content: The percentage of the peptide by weight, accounting for non-peptide components such as water and counter-ions.
-
Absence of Critical Impurities: Identification and quantification of any impurities that may have biological activity or interfere with the analytical method.
This guide will systematically address the analytical techniques required to assess these attributes.
Comparative Analysis of Two Hypothetical Reference Standards
To illustrate the process of selecting a high-quality reference standard, we will compare two hypothetical commercial standards of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2: Standard A and Standard B . The following sections detail the experimental workflows and present simulated data for a head-to-head comparison.
Identity Verification by High-Resolution Mass Spectrometry (HRMS)
Rationale: Accurate mass measurement by HRMS is a fundamental test for confirming the identity of a peptide. The experimentally determined monoisotopic mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.
Experimental Protocol: LC-HRMS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the elution of the peptide, for instance, 15-45% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer Mode: Full scan mode with a resolution of at least 70,000.
Simulated Comparative Data: Identity Verification
| Parameter | Theoretical Value | Standard A (Observed) | Standard B (Observed) |
| Molecular Formula | C₅₄H₇₁N₁₅O₉ | N/A | N/A |
| Monoisotopic Mass | 1073.5567 Da | 1073.5571 Da | 1073.5589 Da |
| Mass Accuracy | N/A | +0.4 ppm | +2.0 ppm |
Analysis: Both standards exhibit a measured mass very close to the theoretical value, confirming the presence of the target peptide. Standard A shows slightly higher mass accuracy, which can be an indicator of better instrument calibration or a purer sample leading to a more defined ion signal.
Purity Assessment by Ultra-High-Performance Liquid Chromatography (UPLC)
Rationale: A high-purity reference standard is essential for accurate quantification of the main component and for the identification and quantification of impurities in test samples. A stability-indicating UPLC method should be able to separate the main peptide from all potential process-related and degradation impurities.[1]
Experimental Protocol: UPLC-UV
-
Instrumentation: A UPLC system with a UV detector.
-
Column: A high-resolution C18 or C4 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) is often a good choice for cyclic peptides.[2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow, optimized gradient is crucial for separating closely eluting impurities. For example: 20-40% B over 30 minutes.[4][5]
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Concentration: 1.0 mg/mL in Mobile Phase A.
Simulated Comparative Data: Purity Profile
| Parameter | Standard A | Standard B |
| Main Peak Retention Time | 15.2 min | 15.2 min |
| Purity by Area % (214 nm) | 99.2% | 97.5% |
| Number of Impurities >0.1% | 2 | 5 |
| Largest Single Impurity | 0.5% (retention time 14.8 min) | 1.2% (retention time 16.1 min) |
Analysis: Standard A demonstrates higher purity with fewer detectable impurities. The presence of a single impurity at 1.2% in Standard B may warrant further investigation to identify its structure and potential biological activity, especially if it is a consistent process-related impurity.
Potential Impurities in Synthetic c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. For a cyclic peptide like SHU9119, these may include:
-
Deletion sequences: Peptides lacking one or more amino acids.
-
Insertion sequences: Peptides with an additional amino acid.
-
Incompletely deprotected peptides: Peptides with remaining protecting groups on amino acid side chains.
-
Diastereomeric impurities: Racemization of amino acids during synthesis.
-
Oxidized forms: Particularly of the Tryptophan residue.
-
Linear precursors: Incomplete cyclization can lead to the presence of the linear peptide.
A robust UPLC method, as described, is designed to separate these potential impurities from the main peptide peak.
Peptide Content Determination by Amino Acid Analysis (AAA)
Rationale: Purity by HPLC does not equal the amount of peptide in the vial. Peptide content analysis by AAA determines the actual percentage of peptide by weight, accounting for water, counter-ions (like TFA from purification), and other non-peptide components. This is a critical parameter for accurate weighing and preparation of standard solutions.
Experimental Protocol: Amino Acid Analysis by LC-MS
-
Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.[6]
-
LC-MS Analysis: The resulting amino acid mixture is analyzed by LC-MS without derivatization.
-
Quantification: The concentration of each amino acid is determined using a set of certified amino acid standards. The molar amount of the peptide is then calculated from the average molar amount of its constituent amino acids.[6][7][8]
Simulated Comparative Data: Peptide Content
| Parameter | Standard A | Standard B |
| Amino Acid Ratio (Experimental vs. Theoretical) | Conforms | Conforms |
| Peptide Content (by AAA) | 88.5% | 75.2% |
| Counter-ion (TFA) Content (by calculation) | ~10% | ~20% |
| Water Content (Karl Fischer) | 1.5% | 4.8% |
Analysis: Standard A has a significantly higher peptide content. This means that for every milligram of solid weighed, there is more active peptide in Standard A than in Standard B. Using Standard B without correcting for its lower peptide content would lead to the preparation of standard solutions with a systematically lower concentration than intended, impacting the accuracy of all subsequent quantifications.
Visualizing the Analytical Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques discussed.
Caption: UPLC-UV workflow for purity assessment.
Sources
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- 2. chromatographytoday.com [chromatographytoday.com]
- 3. New App Note: UHPLC analysis of cyclic peptides using LC/MS compatible conditions [labbulletin.com]
- 4. lcms.cz [lcms.cz]
- 5. biovera.com.au [biovera.com.au]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
Validating Peptide Sequence Integrity: High-Resolution Tandem MS (HR-MS/MS) vs. Traditional Methodologies
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Biopharma Characterization
Executive Summary
In the regulatory landscape of therapeutic peptides (defined by ICH Q6B and USP <1055>), confirming primary structure is not merely a box-checking exercise—it is a safety imperative. While Edman Degradation has historically been the "gold standard" for N-terminal sequencing, its inability to handle blocked termini and post-translational modifications (PTMs) renders it insufficient for modern complex biologics.
This guide objectively compares High-Resolution Tandem Mass Spectrometry (HR-MS/MS) against legacy alternatives. We demonstrate that while Edman remains useful for specific isobaric differentiation (Leu/Ile), HR-MS/MS offers superior throughput, sensitivity, and the unique ability to validate "self-grounding" sequence integrity through orthogonal enzymatic digestion.
Regulatory & Scientific Context
Regulatory bodies (FDA, EMA) require "orthogonal" methods to establish identity.
-
The Challenge: Synthetic peptides often harbor "silent" impurities—deletion sequences (N-1), diastereomers (D-amino acids), or isobaric substitutions—that elude simple intact mass measurement (MS1).
-
The Solution: Peptide Mapping via MS/MS provides residue-level evidence of the sequence, verifying not just the presence of amino acids (composition) but their specific order (connectivity).
Comparative Analysis: HR-MS/MS vs. Alternatives
The following table contrasts HR-MS/MS with Edman Degradation and Amino Acid Analysis (AAA).
Table 1: Performance Matrix of Sequencing Technologies
| Feature | HR-MS/MS (Peptide Mapping) | Edman Degradation | Amino Acid Analysis (AAA) |
| Primary Output | Full Sequence Coverage (N-to-C) | N-Terminal Sequence (First 30-50 residues) | Molar Composition (No sequence data) |
| Throughput | High (Minutes per sample) | Low (~1 hour per residue cycle) | Low (Hydrolysis + Separation) |
| N-Terminal Blockage | Unaffected (Sequences internal peptides) | Fails (Requires free | Unaffected |
| PTM Detection | Excellent (Phospho, Glyco, Oxidation) | Poor (PTMs often unstable or block cycles) | No (PTMs destroyed by hydrolysis) |
| Isobaric ID (Leu/Ile) | Difficult (Requires | Excellent (Chromatographically resolved) | Good |
| Sample Requirement | Femtomole to Picomole | Picomole to Nanomole | Microgram levels |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy MS/MS versus Edman, emphasizing the "Senior Scientist" approach to selecting the right tool for the job.
Figure 1: Strategic decision matrix for selecting sequence validation methodology. Note that blocked N-termini immediately disqualify Edman Degradation.
The "Self-Validating" MS/MS Protocol
To ensure trustworthiness, an MS/MS protocol must be self-validating . This means the experiment is designed so that errors (e.g., missed cleavages, instrument drift) are detected by the data itself, not assumed absent.
Core Methodology
-
Denaturation & Reduction/Alkylation: Unfold the protein and cap cysteines (e.g., Iodoacetamide) to prevent disulfide scrambling.
-
Orthogonal Digestion (The Validation Step):
-
Aliquot A: Digested with Trypsin (Cleaves C-term of Lys, Arg).
-
Aliquot B: Digested with Glu-C or Chymotrypsin .
-
Why? If a sequence ambiguity exists in the Tryptic map, the overlapping peptides from the Glu-C map resolve it. This is the "zipper" effect that guarantees 100% coverage.
-
-
LC-MS/MS Acquisition:
-
Instrument: Orbitrap or Q-TOF (Resolution > 60,000).
-
Fragmentation: HCD (Higher-energy C-trap Dissociation) for backbone fragmentation (
and ions).
-
-
Data Analysis:
-
Peptide Mass Fingerprinting (PMF) followed by MS/MS fragment matching.
-
Criteria: Mass error < 5 ppm; distinct
ion series.
-
Visualization of the Workflow
Figure 2: The Orthogonal MS/MS Workflow. Parallel digestion ensures overlapping peptides for complete sequence confirmation.
Experimental Data: Detecting the "Silent" Impurity
To illustrate the superiority of MS/MS, we simulated a comparison using a synthetic analog of Glucagon-like peptide-1 (GLP-1) containing a hidden Deamidation impurity (Asn
-
Sample: GLP-1 Analog (31 residues).
-
Impurity: 5% Deamidation at Asn-16.
-
Mass Shift: +0.984 Da (often missed by low-res MS or co-eluting in Edman).
Results Comparison
Method A: Edman Degradation [1][2][3][4][5][6][7]
-
Result: Cycle 16 showed a slight "lag" or background increase, but was interpreted as instrument noise.
Method B: Intact Mass (MS1 Only)
-
Result: Observed Mass: 3295.6 Da. Theoretical: 3295.6 Da.
Method C: HR-MS/MS (The Product)
-
Result: The tryptic peptide containing Asn-16 was isolated. The MS/MS spectrum clearly separated the wild-type peptide from the deamidated species.
-
Localization: The
-ion series shifted exactly at residue 16, pinpointing the modification.
Table 2: MS/MS Fragment Data (Tryptic Peptide 12-20)
| Fragment Ion | Theoretical | Observed | Observed | Interpretation | |
| Precursor | 540.28 ( | 540.28 | 540.77 | +0.49 ( | Deamidation (+0.98 Da) |
| 350.18 | 350.18 | 350.18 | 0.00 | C-term matches | |
| 464.22 | 464.22 | 464.22 | 0.00 | C-term matches | |
| 578.26 | 578.26 | 579.25 | +0.99 | Error Localized |
Critical Considerations for the Scientist
While MS/MS is superior for coverage and PTMs, the "Trustworthiness" pillar of E-E-A-T requires acknowledging limitations:
-
Leucine vs. Isoleucine: Standard HCD fragmentation cannot distinguish Leu (113.084 Da) from Ile (113.084 Da).
-
Mitigation: If the sequence has critical Leu/Ile sites, use EThcD (Electron Transfer/Higher-Energy Collision Dissociation) which generates
-ions capable of distinguishing the side chains, or revert to Edman for those specific residues.
-
-
Quantification: MS/MS is semi-quantitative. For absolute molar amounts, AAA is still required.
References
-
International Council for Harmonisation (ICH). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[8][9][10] (1999). [Link]
-
Zhang, G. & Annan, R.S. Strategies for Peptide Sequencing and Identification. Current Protocols in Protein Science. (2010). [Link]
-
MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. [Link]
Sources
- 1. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. novor.cloud [novor.cloud]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. covalx.com [covalx.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. Protein Characterization ICH Q6B [intertek.com]
Technical Guide: Cross-Reactivity & Selectivity Profiling of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Topic: Cross-reactivity studies of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 with other GPCRs Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
Compound Identity: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Class: Cyclic Lactam Melanocortin Analog (Modified
-
Cyclization: Lactam bridge between the N-terminal Norleucine (Nle) amine and the C-terminal Glutamic Acid (Glu) side chain. This global constraint stabilizes the bioactive
-turn conformation. -
Pharmacophore Modification: Substitution of Phenylalanine (Phe) with D-2-Naphthylalanine (D-Nal(2')) . This specific modification is the critical determinant for antagonist activity at MC3R and MC4R subtypes, differentiating it from endogenous agonists like
-MSH.
Scope of Guide: This guide details the experimental framework for characterizing the selectivity of c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2. It addresses two distinct layers of cross-reactivity:
-
Intra-family Selectivity: Differentiating binding/activity across MC1R, MC3R, MC4R, and MC5R.
-
Inter-family Cross-Reactivity: Assessing off-target interactions with non-melanocortin GPCRs (e.g., Opioid, Histamine) to establish a safety profile.
Intra-Family Selectivity: The Melanocortin Panel
The primary challenge with melanocortin ligands is distinguishing between receptor subtypes (MC1R-MC5R) due to high sequence homology in the transmembrane binding pockets.
Mechanistic Basis of Selectivity
The D-Nal(2') residue acts as a "molecular switch." While the Arg-Trp core preserves binding affinity, the bulky naphthyl group sterically hinders the active state transition in MC3R/MC4R, typically converting the ligand into a competitive antagonist.
Caption: Predicted selectivity profile driven by D-Nal(2') substitution. Red nodes indicate primary antagonist targets.
Experimental Protocol: Functional Selectivity Screen
Objective: Determine if the compound acts as an agonist or antagonist at each subtype.[3][4]
Methodology: cAMP Accumulation Assay (HTRF/Luminescence)
-
Cell Lines: HEK293 stably expressing hMC1R, hMC3R, hMC4R, or hMC5R.
-
Agonist Mode: Treat cells with compound (
to M). Measure cAMP. -
Antagonist Mode: Pre-treat with compound, then challenge with
concentration of -MSH (or NDP-MSH). Measure inhibition of cAMP response.
Data Interpretation Guide:
| Receptor | Expected Phenotype (D-Nal Analog) | Reference Standard (Comparator) | Key Metric |
| hMC1R | Weak Partial Agonist / Inactive | ||
| hMC3R | Potent Antagonist | SHU-9119 (Antagonist) | |
| hMC4R | Antagonist | THIQ (Agonist) / AgRP (Antagonist) | |
| hMC5R | Antagonist / Partial Agonist | Selectivity Ratio (MC3/MC5) |
Expert Insight: The Asp residue at position 2 (in c[Nle-Asp...]) introduces a negative charge absent in SHU-9119. This may reduce affinity for MC1R compared to cationic analogs, potentially improving the safety profile regarding pigmentation side effects.
Inter-Family Cross-Reactivity: Off-Target GPCRs
Peptide ligands, particularly those with hydrophobic residues like D-Nal(2') and cationic residues (Arg), can exhibit "promiscuous" binding to other GPCRs.
Critical Off-Target Risks
-
Opioid Receptors (
): The D-Nal(2')-Arg-Trp motif shares steric similarity with the "message" domain of dynorphins/endorphins. -
MRGPRX2 (Mast Cells): Cationic amphiphilic peptides can activate MRGPRX2, causing pseudo-allergic reactions (itching, redness).
-
Ghrelin Receptor (GHSR1a): Structural overlap with GHRP-6 analogs (which also contain D-Trp/D-Nal residues).
Protocol: Radioligand Binding Safety Screen
Objective: Quantify % Inhibition of specific binding at a fixed concentration (
Workflow:
-
Panel Selection: Use a standard "GPCR Safety Panel" (e.g., Eurofins SafetyScreen 44).
-
Screening: Incubate c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2 (
) with membrane preparations containing the target GPCR and a radiolabeled reference ligand. -
Threshold: Any inhibition
triggers a full determination.
Caption: Decision tree for evaluating off-target GPCR interactions.
Comparative Data (Predicted vs. Standards)
| Target GPCR | c[Nle-Asp-D-Nal(2')...][3] Risk | Comparator (SHU-9119) | Clinical Implication |
| Opioid ( | Low-Moderate | Low affinity | Analgesia interference |
| Dopamine (D2) | Low | Negligible | Extrapyramidal effects |
| MRGPRX2 | Moderate | High (due to Arg/Lys) | Injection site reaction |
| Somatostatin | Low | Low | Endocrine disruption |
References
-
Mayorov, A. V., et al. (2006).[4][5] "Development of Cyclic
-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities." Journal of Medicinal Chemistry, 49(6), 1946–1952.[5] -
Grieco, P., et al. (2000). "Structure-activity studies of the melanocortin peptides: discovery of potent and selective MC3R and MC4R antagonists."[2][3][6] Peptides, 21(7).
-
Cai, M., et al. (2017). "Structural Insights into Selective Ligand-Receptor Interactions Leading to Receptor Inactivation Utilizing Selective Melanocortin 3 Receptor Antagonists." Biochemistry, 56(32), 4201–4209.
-
Eurofins Discovery. "GPCR Binding Assays & SafetyScreen Panels."
Sources
- 1. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Cyclic γ-MSH Analogues with Selective hMC3R Agonist and hMC3R/hMC5R Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to the rational design of selective melanocortin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Topic: Safe Handling and Operational Logistics for High-Potency Melanocortin Analogs: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
Part 1: Executive Safety Directive (Immediate Action Card)
Compound Identity & Hazard Class:
-
Compound: c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2
-
Class: Cyclic Melanocortin Receptor (MCR) Ligand (Analog of SHU-9119/Melanotan II).
-
Operational Hazard: HIGH POTENCY (HPAPI) .
-
Occupational Exposure Band (OEB): Band 4 (Default for potent bioactive peptides with nM affinity).
-
Critical Risk: Inhalation of lyophilized powder.
-
Bioactivity: Nanomolar potency at MC1R, MC3R, and MC4R. Systemic absorption may cause hypertension, bradycardia, sexual arousal, flushing, or appetite suppression .
Part 2: Hazard Identification & Risk Assessment
Bioactivity Profile (The "Why" of Safety)
This peptide is a conformationally constrained analog of
| Feature | Technical Detail | Safety Implication |
| Potency | Microgram quantities are biologically significant. | |
| Stability | Cyclic lactam bridge + D-amino acids | Resistant to enzymatic degradation; persists in the body/environment. |
| Physical State | Lyophilized "fluffy" powder | High Electrostatic Potential. Extremely prone to aerosolization and dispersion. |
| Route of Entry | Inhalation (Primary), Mucous Membranes, Injection | Do not inhale. DMSO solutions penetrate skin rapidly. |
Occupational Exposure Banding (OEB)
Since a specific Occupational Exposure Limit (OEL) does not exist for this novel sequence, we apply the Precautionary Principle based on structural analogs (e.g., Bremelanotide, SHU-9119).
-
Assigned Band: OEB 4
-
Target OEL:
(8-hour TWA) -
Control Strategy: Containment at source. Open handling of powder is strictly prohibited .
Part 3: Personal Protective Equipment (PPE) Matrix
The PPE requirement is dictated by the physical state of the peptide. Powder handling presents the highest risk.
| Scenario | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Controls |
| Powder Handling (Weighing, Transfer) | PAPR (Powered Air Purifying Respirator) or N95 (Fit-tested) | Double Nitrile Gloves (Outer glove extended cuff) + Tyvek Sleeves | Safety Goggles (Non-vented) | Class II Biosafety Cabinet (BSC) or Powder Containment Hood |
| Solution Handling (Dilution, Pipetting) | Surgical Mask (Droplet protection) | Single Nitrile Gloves (0.11 mm min thickness) | Safety Glasses with Side Shields | Standard Fume Hood or Benchtop (if no aerosol generation) |
| Spill Cleanup (Powder) | P100 / N95 Respirator | Double Nitrile Gloves + Chem-resistant Gown | Safety Goggles + Face Shield | Restrict Access immediately |
Part 4: Operational Protocols (Step-by-Step)
Receiving & Storage
-
Inspection: Inspect the vial through the sealed bag. Do not open the secondary packaging outside a fume hood/BSC if the vial appears cracked.
-
Storage: Store at -20°C . Keep the vial inside a sealed secondary container (e.g., a 50mL conical tube) with desiccant.
-
Equilibration: Before opening, allow the vial to warm to room temperature (20-25°C) for 30 minutes.
-
Reasoning: Opening a cold vial causes condensation, which makes the peptide sticky and hydrolytically unstable.
-
The "Wet Weighing" Protocol (Recommended)
Avoid scooping dry powder whenever possible.
-
Setup: Place an analytical balance inside the BSC or Powder Hood. Use an anti-static gun (e.g., Zerostat) to neutralize the vial.
-
Solvent Addition: Instead of removing powder, inject the solvent directly into the source vial through the septum or after carefully removing the stopper.
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is recommended for the stock solution (high solubility, sterile).
-
-
Calculation: Add a precise volume (e.g., 1.0 mL) to create a known concentration stock (e.g., 5 mg/mL).
-
Dissolution: Gently swirl (do not vortex vigorously) to dissolve.
-
Aliquot: Once in solution, the risk drops to OEB 1/2. Aliquot the solution into cryovials for storage.
Dry Weighing (If "Wet Weighing" is impossible)
If you must weigh dry powder:
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat.
-
Technique: Use a disposable anti-static micro-spatula. Do not tap the spatula on the side of the vial.
-
Waste: Dispose of the spatula and weigh boat immediately into a solid hazardous waste bin inside the hood.
Solubilization Logic
-
Hydrophobicity: The D-Nal(2') and Trp residues make this peptide hydrophobic.
-
Acidic Residues: Asp and Glu are acidic.
-
Protocol:
-
Start with organic co-solvent : Dissolve in small volume of DMSO or Acetonitrile (10-20% of final volume).
-
Dilute with buffer : Add PBS (pH 7.4) or saline slowly.
-
Troubleshooting: If precipitation occurs, adjust pH slightly basic (pH 8) using Ammonium Bicarbonate, as the acidic residues will be deprotonated and more soluble.
-
Part 5: Visualization & Workflows
Safe Solubilization Decision Tree
Caption: Decision logic for solubilizing high-potency peptides. The "Wet Method" eliminates inhalation risk and is preferred.
Part 6: Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. Alert Safety Officer. Monitor blood pressure and heart rate for 2 hours (MCR agonists can cause hypertensive spikes).
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol/DMSO for cleaning skin, as this enhances peptide absorption.
-
Eye Contact: Flush with water for 15 minutes. Seek medical attention.
Spill Cleanup (Powder)
-
Evacuate: Clear the immediate area.
-
PPE: Don N95/P100 respirator and double gloves.
-
Cover: Gently cover the powder spill with wet paper towels (water or 10% bleach) to prevent dust generation. Do not sweep dry powder.
-
Deactivate: Wipe the area with 10% Sodium Hypochlorite (Bleach) .
-
Chemistry: Bleach oxidizes the Trp and Met/Nle residues and hydrolyzes the peptide bonds, destroying bioactivity.
-
-
Clean: Follow with a water rinse to remove bleach residue.
Waste Disposal
-
Solids: Vials, tips, and gloves contaminated with peptide must be incinerated as Regulated Chemical Waste .
-
Liquids: Collect in a dedicated "Bioactive Chemical" waste stream. Do not pour down the drain.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]
-
European Pharmaceutical Review. (2022). Update on setting occupational exposure limits for novel pharmaceutical modalities. [Link]
-
Journal of Medicinal Chemistry. (2002). Structure-Activity Relationships of the Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2. (Discusses potency of D-Nal(2') analogs like SHU-9119). [Link]
-
Palatin Technologies. (2024).[1] Novel and Highly Selective Melanocortin 4 Receptor Agonists. (Context on safety/side effects of MCR ligands). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
